(Quinoxalin-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoxalin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLRCMBAYPSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669217 | |
| Record name | (Quinoxalin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496765-32-3 | |
| Record name | (Quinoxalin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (Quinoxalin-5-yl)methanol for Drug Discovery and Development
Abstract
(Quinoxalin-5-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The quinoxaline scaffold itself is a privileged structure, found in numerous compounds with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1] This technical guide provides a comprehensive exploration of the viable and efficient synthetic pathways to this compound, tailored for researchers, scientists, and professionals in the field of drug development. The guide emphasizes scientifically robust methodologies, delves into the causality behind experimental choices, and provides detailed, actionable protocols.
Introduction: The Significance of the Quinoxaline Moiety
Quinoxaline, a fused bicyclic heteroaromatic system composed of a benzene ring and a pyrazine ring, is a cornerstone in the design of bioactive compounds.[1] Its derivatives have garnered significant attention due to their broad spectrum of biological activities.[2] The structural rigidity and the presence of nitrogen atoms in the pyrazine ring allow for a multitude of interactions with biological targets, making it a versatile scaffold for drug design. Consequently, the development of efficient and scalable synthetic routes to functionalized quinoxalines, such as this compound, is of paramount importance for advancing drug discovery programs.
This guide will focus on two primary, field-proven synthetic strategies for obtaining this compound, providing a blend of theoretical underpinning and practical, step-by-step instruction.
Part 1: Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent strategies involve either the formation of the quinoxaline ring with a pre-installed C1 functional group at the 5-position or the functionalization of a pre-formed quinoxaline core. This guide will detail two such pathways:
-
Pathway A: Synthesis from a Carboxylic Acid Precursor. This robust and highly adaptable route commences with a commercially available substituted ortho-phenylenediamine, proceeds through a quinoxaline-5-carboxylic acid intermediate, and concludes with a selective reduction to the target alcohol.
-
Pathway B: Synthesis via Oxidation of a Methyl Precursor. This alternative approach utilizes the selective oxidation of a methyl group at the 5-position of the quinoxaline ring to an aldehyde, which is then readily reduced to the desired methanol derivative.
Figure 1: Retrosynthetic analysis of this compound.
Part 2: Pathway A - Synthesis from Quinoxaline-5-carboxylic Acid
This pathway is arguably the most reliable and scalable approach, leveraging the classical and well-understood synthesis of quinoxalines from ortho-phenylenediamines and 1,2-dicarbonyl compounds.[3]
Step 1: Synthesis of Quinoxaline-5-carboxylic Acid
The foundational step in this pathway is the condensation of 3,4-diaminobenzoic acid with glyoxal. This reaction proceeds readily under mild acidic conditions to form the quinoxaline ring system.[4]
Figure 2: Synthesis of Quinoxaline-5-carboxylic Acid.
Experimental Protocol: Synthesis of Quinoxaline-5-carboxylic Acid
-
To a solution of 3,4-diaminobenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and water, add a 40% aqueous solution of glyoxal (1.1 eq).
-
Acidify the mixture to pH 4-5 with acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford quinoxaline-5-carboxylic acid.
Step 2: Esterification to Methyl Quinoxaline-5-carboxylate
Direct reduction of the carboxylic acid can be challenging. Therefore, it is advantageous to first convert it to its corresponding methyl ester. This is typically achieved through Fischer esterification using methanol in the presence of a catalytic amount of strong acid.
Experimental Protocol: Synthesis of Methyl Quinoxaline-5-carboxylate
-
Suspend quinoxaline-5-carboxylic acid (1.0 eq) in methanol.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the mixture in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl quinoxaline-5-carboxylate.
Step 3: Reduction to this compound
The final step involves the reduction of the methyl ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[5][6]
Figure 3: Reduction to this compound.
Experimental Protocol: Synthesis of this compound
-
To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl quinoxaline-5-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Table 1: Summary of Pathway A
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |
| 1 | 3,4-Diaminobenzoic Acid | Glyoxal, H₂O/EtOH, Acetic Acid, RT | Quinoxaline-5-carboxylic Acid | 85-95% |
| 2 | Quinoxaline-5-carboxylic Acid | Methanol, H₂SO₄ (cat.), Reflux | Methyl Quinoxaline-5-carboxylate | 80-90% |
| 3 | Methyl Quinoxaline-5-carboxylate | LiAlH₄, THF; H₂O workup | This compound | 70-85% |
Part 3: Pathway B - Synthesis via Oxidation of 5-Methylquinoxaline
This pathway offers an alternative strategy, particularly if 5-methylquinoxaline is a more readily available starting material. The key transformation is the selective oxidation of the benzylic methyl group.
Step 1: Synthesis of 5-Methylquinoxaline
Analogous to the first step of Pathway A, 5-methylquinoxaline can be synthesized by the condensation of 3,4-diaminotoluene with glyoxal.
Experimental Protocol: Synthesis of 5-Methylquinoxaline
-
Follow the procedure for the synthesis of quinoxaline-5-carboxylic acid, substituting 3,4-diaminotoluene for 3,4-diaminobenzoic acid.
-
The product, 5-methylquinoxaline, can be purified by distillation or crystallization.
Step 2: Oxidation to Quinoxaline-5-carbaldehyde (Riley Oxidation)
The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for the oxidation of activated methyl groups, such as the one in 5-methylquinoxaline, to the corresponding aldehyde.[7][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
A Technical Guide to the Synthesis of (Quinoxalin-5-yl)methanol from o-Phenylenediamine Precursors
Abstract: The quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials. The introduction of specific functional groups, such as the hydroxymethyl moiety at the C5 position, is crucial for modulating biological activity and enabling further molecular elaboration. This guide provides an in-depth technical overview of two primary, regioselective strategies for the synthesis of (quinoxalin-5-yl)methanol, commencing from commercially available, pre-functionalized o-phenylenediamine precursors. We will dissect the foundational Hinsberg cyclocondensation reaction, detail step-by-step experimental protocols for synthesizing key aldehyde and carboxylic acid intermediates, and describe their subsequent reduction to the target alcohol. The causality behind experimental choices, from catalyst selection to the choice of reducing agent, is elucidated to provide a comprehensive resource for researchers in organic synthesis and drug development.
Introduction to Quinoxalines: A Scaffold of Significance
Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their prevalence in biologically active molecules.[1] Their unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make them versatile scaffolds in medicinal chemistry.[2]
The Quinoxaline Core in Medicinal Chemistry
The quinoxaline ring system is a core component of various therapeutic agents with a broad spectrum of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Notable examples include drugs like echinomycin, a potent antibiotic and anticancer agent. The functionalization of the benzene ring of the quinoxaline system allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.
Synthetic Objectives: The Importance of the C5-Hydroxymethyl Group
The this compound structure incorporates a primary alcohol at the 5-position. This functional group serves as a critical handle for several reasons:
-
Improved Solubility: The polar hydroxyl group can enhance the aqueous solubility of the parent quinoxaline, a key factor in drug bioavailability.
-
Metabolic Site: It can act as a site for metabolic processes, influencing the drug's half-life and clearance profile.
-
Synthetic Handle: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, or halides, providing a gateway for the synthesis of diverse analogues and complex drug conjugates.
This guide focuses on constructing this specific target by leveraging the robust and reliable chemistry of o-phenylenediamine precursors.
The Cornerstone of Quinoxaline Synthesis: The Hinsberg Reaction
The most classical and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, first reported independently by Körner and Hinsberg in 1884.[5][6] This reaction remains the bedrock of quinoxaline synthesis due to its efficiency, reliability, and broad substrate scope.
Mechanism of the Acid-Catalyzed Cyclocondensation
The reaction proceeds via a two-step acid-catalyzed condensation-cyclization-dehydration sequence. The acid catalyst activates a carbonyl group of the 1,2-dicarbonyl compound, making it more electrophilic for nucleophilic attack by one of the amino groups of the o-phenylenediamine. An intramolecular cyclization followed by dehydration yields the stable aromatic quinoxaline ring.[3][7]
Scope and Choice of 1,2-Dicarbonyl Compounds
The versatility of the Hinsberg synthesis is demonstrated by the wide range of acceptable 1,2-dicarbonyl partners, including:
-
Glyoxal: The simplest dicarbonyl, yielding an unsubstituted quinoxaline at the 2- and 3-positions.
-
Benzil: A common diketone that produces 2,3-diphenylquinoxaline.[8]
-
α-Keto Acids (e.g., Pyruvic Acid): These reagents lead to the formation of quinoxalin-2(1H)-ones.[9]
Modern Catalytic Approaches and Greener Methodologies
While the classical synthesis often required harsh conditions, modern methods have introduced milder and more environmentally friendly alternatives. Catalysts such as camphorsulfonic acid (CSA), iodine, and various Lewis acids can promote the reaction under ambient conditions.[6][7] The use of green solvents like ethanol or water, sometimes coupled with microwave irradiation, can dramatically reduce reaction times and improve yields.[10][11][12]
A Regioselective Strategy for this compound
To synthesize this compound with unambiguous regiochemistry, the most efficient strategy is to begin with an o-phenylenediamine precursor that already contains the required carbon atom (or a precursor to it) at the desired position. This approach avoids the often-problematic regioselectivity issues associated with post-synthesis functionalization of the quinoxaline benzene ring.
Retrosynthetic Analysis
The retrosynthetic analysis reveals two practical pathways starting from either 3,4-diaminobenzaldehyde or 3,4-diaminobenzoic acid.
Experimental Protocols and Methodologies
The following sections provide detailed, self-validating protocols for the two primary synthetic pathways. All chemicals are commercially available and should be used as received unless otherwise noted.[7][13]
Pathway A: From 3,4-Diaminobenzaldehyde
This is the more direct route, involving a two-step process: cyclocondensation followed by a mild reduction.
4.1.1. Synthesis of Quinoxaline-5-carbaldehyde via Cyclocondensation
This protocol describes the reaction of 3,4-diaminobenzaldehyde with glyoxal.
-
Objective: To synthesize the key intermediate, quinoxaline-5-carbaldehyde.
-
Principle: An acid-catalyzed Hinsberg condensation reaction. Ethanol is chosen as a green and effective solvent.[7]
-
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-diaminobenzaldehyde (1.36 g, 10 mmol) and ethanol (40 mL).
-
Stir the mixture until the solid is partially dissolved.
-
Add aqueous glyoxal (40% w/w, 1.45 g, 10 mmol) to the mixture, followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield quinoxaline-5-carbaldehyde as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
-
4.1.2. Reduction of Quinoxaline-5-carbaldehyde to this compound
-
Objective: To reduce the aldehyde functional group to a primary alcohol.
-
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the aromatic quinoxaline ring. Methanol serves as both a solvent and a proton source for the workup.
-
Methodology:
-
In a 100 mL round-bottom flask, dissolve quinoxaline-5-carbaldehyde (1.58 g, 10 mmol) in methanol (50 mL) with magnetic stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction by slowly adding 20 mL of water.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford pure this compound.
-
Pathway B: From 3,4-Diaminobenzoic Acid
This pathway is slightly longer but offers an alternative for when the corresponding aldehyde precursor is less available or stable. It requires a more powerful reducing agent.
4.2.1. Synthesis of Quinoxaline-5-carboxylic Acid
-
Objective: To synthesize the carboxylic acid intermediate.
-
Methodology:
-
Follow the procedure in 4.1.1, substituting 3,4-diaminobenzoic acid (1.52 g, 10 mmol) for 3,4-diaminobenzaldehyde.
-
After reflux, cool the reaction mixture. The product may precipitate. If not, carefully adjust the pH to ~4 with 1M HCl to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield quinoxaline-5-carboxylic acid.
-
4.2.2. Esterification of Quinoxaline-5-carboxylic Acid
-
Objective: To convert the carboxylic acid to an ester, which is more readily reduced by LiAlH₄.
-
Principle: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
-
Methodology:
-
Suspend quinoxaline-5-carboxylic acid (1.88 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.
-
Add concentrated sulfuric acid (0.5 mL) dropwise.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.
-
Cool the solution and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield methyl quinoxaline-5-carboxylate.
-
4.2.3. Reduction of the Ester to this compound
-
Objective: To reduce the methyl ester to the target primary alcohol.
-
Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. It is highly reactive and must be handled with care in an anhydrous environment.
-
Methodology:
-
To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (0.42 g, 11 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Dissolve methyl quinoxaline-5-carboxylate (2.02 g, 10 mmol) in 30 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by cooling to 0 °C and sequentially adding water (0.42 mL), 15% aqueous NaOH (0.42 mL), and then water again (1.26 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing with THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography as described in 4.1.2 to obtain this compound.
-
Data Summary and Process Workflow
Table of Reaction Parameters
| Step | Pathway | Key Reagents | Catalyst/Reducing Agent | Solvent | Typical Yield | Key Considerations |
| Intermediate Synthesis | A | 3,4-Diaminobenzaldehyde, Glyoxal | HCl | Ethanol | 80-90% | Direct route to aldehyde. |
| Intermediate Synthesis | B | 3,4-Diaminobenzoic Acid, Glyoxal | HCl | Ethanol | 85-95% | Requires subsequent esterification. |
| Reduction | A | Quinoxaline-5-carbaldehyde | NaBH₄ | Methanol | 75-85% | Mild conditions, simple workup. |
| Reduction | B | Methyl quinoxaline-5-carboxylate | LiAlH₄ | Anhydrous THF | 70-80% | Requires anhydrous conditions and careful quenching. |
General Experimental Workflow
The overall process from precursor to purified product follows a standard sequence in synthetic organic chemistry.
Conclusion
The synthesis of this compound is efficiently and regioselectively achieved through the strategic use of pre-functionalized o-phenylenediamine precursors. The classical Hinsberg condensation provides a reliable method for constructing the quinoxaline core, yielding either a key carbaldehyde or carboxylic acid intermediate.
-
Pathway A (from 3,4-diaminobenzaldehyde) is the more direct and operationally simpler route, utilizing a mild reduction with sodium borohydride.
-
Pathway B (from 3,4-diaminobenzoic acid) offers a valuable alternative, though it necessitates an additional esterification step and the use of the more powerful and hazardous reducing agent, lithium aluminum hydride.
The choice between these pathways will depend on precursor availability, cost, and the scale of the synthesis. Both methods, however, represent robust and validated approaches for accessing this valuable building block for research, discovery, and development in the chemical and pharmaceutical sciences.
References
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(59), 37387-37406. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]
-
Shaikh, I. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub, 3(4), 1361-1383. [Link]
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University. (Note: This is a general review, specific link may vary, but content is widely available in review articles).
- Abdel-Rahman, A. A.-H. (2009). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. An Unspecified Journal/Review.
-
Gaikwad, S. P., et al. (2018). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 5(3), 859-865. [Link]
-
Zaragoza-García, A., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(1), 1185-1200. [Link]
-
Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. [Link]
-
Singh, S., & Singh, J. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Trade Science Inc.[Link]
-
Avula, B., et al. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]
-
International Journal for Research Trends and Innovation. (2021). Synthesis, pharmacological application of quinoxaline and its derivative. IJRTI, 7(1). [Link]
-
Yamashita, Y., et al. (2020). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 25(21), 5129. [Link]
-
Varma, R. S., & Kumar, D. (1998). The Synthesis of Quinoxalines by Condensation Reaction of Acyleins with O-Phenylenediamine Without Solvent Under Microwave Irradiation. Synthetic Communications, 28(22), 4163-4171. [Link]
-
Fan, R., et al. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(23), 16744-16753. [Link]
-
Beagle, J. K. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Loyola University Chicago. [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoxalines. [Link]
-
More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1(408). [Link]
-
Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4655. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Microwave assisted synthesis of some Traditional reactions. [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrti.org [ijrti.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 7. ijrar.org [ijrar.org]
- 8. ajrconline.org [ajrconline.org]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. tsijournals.com [tsijournals.com]
- 11. Sci-Hub. The Synthesis of Quinoxalines by Condensation Reaction of Acyleins with O-Phenylenediamine Without Solvent Under Microwave Irradiation / Synthetic Communications, 1998 [sci-hub.box]
- 12. ecommons.udayton.edu [ecommons.udayton.edu]
- 13. scribd.com [scribd.com]
An In-Depth Technical Guide on the Theoretical and Computational Investigation of (Quinoxalin-5-yl)methanol Stability
Abstract
(Quinoxalin-5-yl)methanol is a heterocyclic compound of significant interest within pharmaceutical research due to the prevalence of the quinoxaline scaffold in a wide array of therapeutic agents.[1][2][3][4][5] The stability of this molecule is a critical determinant of its viability as a drug candidate, influencing its shelf-life, safety, and efficacy. This technical guide provides a comprehensive framework for the theoretical and computational evaluation of this compound's stability. It is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to predict and understand the degradation pathways of this and similar molecules. The methodologies detailed herein are grounded in Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offering a proactive, in-silico approach to stability assessment that can significantly de-risk and accelerate the drug development process.
Introduction: The Critical Role of Stability in Drug Development
The quinoxaline moiety is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4][5] this compound, as a functionalized derivative, holds potential for further chemical modification to optimize its therapeutic profile. However, the chemical stability of any active pharmaceutical ingredient (API) is a non-negotiable prerequisite for its progression through the development pipeline. Instability can lead to the formation of degradation products with altered efficacy or toxicity profiles, compromising patient safety and therapeutic outcomes.
Forced degradation studies, which involve subjecting a drug substance to harsh conditions such as heat, humidity, light, and a range of pH values, are the conventional experimental approach to identifying potential degradation pathways.[6][7][8][9][10] While indispensable, these studies can be time-consuming and resource-intensive. Computational chemistry offers a powerful and complementary approach, enabling the early prediction of stability liabilities and providing mechanistic insights into degradation processes at the atomic level. This guide will delineate a robust computational workflow for assessing the stability of this compound, from initial molecular modeling to the interpretation of predictive stability indicators.
Theoretical Foundations for Stability Assessment
The intrinsic stability of a molecule is governed by its electronic structure and the strength of its chemical bonds. Computational quantum mechanics, particularly Density Functional Theory (DFT), provides a rigorous framework for probing these fundamental properties.[11][12] DFT allows for the calculation of a molecule's ground state electronic structure, from which a wealth of stability-related information can be derived.[11][12]
Molecular Dynamics (MD) simulations, on the other hand, offer a means to explore the conformational landscape of a molecule and its interactions with its environment over time.[13][14][15] By simulating the motion of atoms and molecules, MD can provide insights into dynamic processes that may lead to degradation, such as conformational changes that expose reactive sites.[13][14][15]
The synergy between DFT and MD provides a holistic view of molecular stability, combining the precision of quantum mechanical calculations with the temporal and environmental context offered by classical simulations.
Computational Workflow for Stability Analysis
The following sections outline a step-by-step protocol for the theoretical and computational assessment of this compound stability.
Molecular Structure Preparation and Optimization
The initial step in any computational analysis is the generation of an accurate three-dimensional structure of the molecule of interest.
Protocol 1: Molecular Structure Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation: Convert the 2D structure to a 3D conformation using a molecular modeling program (e.g., Avogadro, GaussView).
-
Initial Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.
The subsequent geometry optimization at the DFT level is crucial for obtaining an accurate representation of the molecule's minimum energy conformation.
Protocol 2: DFT Geometry Optimization
-
Software Selection: Choose a reputable quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Method Selection: Employ a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[16] For enhanced accuracy, especially when considering intermolecular interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.[17]
-
Calculation Setup:
-
Define the molecular charge and multiplicity (singlet ground state for this compound).
-
Specify the geometry optimization and frequency calculation keywords. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Execution and Analysis: Run the calculation and analyze the output to confirm convergence and the absence of imaginary frequencies.
Caption: Workflow for DFT Geometry Optimization.
Analysis of Molecular Properties and Reactivity Descriptors
Once the optimized geometry is obtained, several key molecular properties that correlate with chemical stability can be calculated and analyzed.
3.2.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[18] A large HOMO-LUMO energy gap is generally associated with higher kinetic stability and lower chemical reactivity.[18]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
Protocol 3: FMO Analysis
-
Calculation: The HOMO and LUMO energies are standard outputs of the DFT geometry optimization calculation.
-
Visualization: Visualize the HOMO and LUMO isosurfaces to identify the regions of the molecule most likely to participate in chemical reactions.
-
Interpretation: A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and potentially react.
3.2.2. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.
Protocol 4: MEP Analysis
-
Calculation: Generate the MEP surface from the optimized wavefunction.
-
Visualization: Color-code the MEP surface, typically with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential).
-
Interpretation: Identify potential sites for nucleophilic or electrophilic attack, which can be precursors to degradation.
3.2.3. Bond Dissociation Energy (BDE)
BDE is the energy required to break a specific bond homolytically. Lower BDE values indicate weaker bonds that are more susceptible to cleavage, a common degradation pathway.
Protocol 5: BDE Calculation
-
Radical Generation: Create structures of the two radical fragments resulting from the cleavage of the bond of interest.
-
DFT Calculations: Perform single-point energy calculations on the optimized parent molecule and the two radical fragments using the same level of theory.
-
BDE Calculation: The BDE is calculated as: BDE = E(radical 1) + E(radical 2) - E(parent molecule)
Table 1: Hypothetical Calculated Stability Descriptors for this compound
| Parameter | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |
| C-C BDE (ring) | ~120 kcal/mol | High energy, indicating a stable aromatic system. |
| C-O BDE (methanol) | ~90 kcal/mol | Lower energy, potentially a site of initial degradation. |
| C-H BDE (methanol) | ~100 kcal/mol | Relatively strong, but potentially susceptible to oxidation. |
Simulating Degradation Pathways with Molecular Dynamics
MD simulations can be employed to explore the dynamic behavior of this compound in a simulated environment, such as in solution, and to identify potential degradation pathways that may not be apparent from static DFT calculations.
Protocol 6: Molecular Dynamics Simulation
-
Force Field Selection: Choose a suitable force field for organic molecules (e.g., GAFF, OPLS-AA).
-
System Setup:
-
Place the optimized structure of this compound in a simulation box.
-
Solvate the molecule with an appropriate solvent model (e.g., TIP3P for water).
-
Add counter-ions to neutralize the system if necessary.
-
-
Simulation Parameters:
-
Minimization: Energy minimize the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.
-
-
Analysis: Analyze the trajectory to identify:
-
Conformational changes that expose reactive sites.
-
Interactions with solvent molecules that could facilitate hydrolysis.
-
Root-mean-square deviation (RMSD) to assess structural stability.
-
Caption: Workflow for Molecular Dynamics Simulation.
Interpretation and Correlation with Experimental Data
The results from the computational studies should be interpreted in the context of known chemical principles and, whenever possible, correlated with experimental data. For example, the predicted sites of electrophilic or nucleophilic attack from FMO and MEP analysis can be compared with the degradation products identified in forced degradation studies. Similarly, the calculated BDEs can help to rationalize the observed fragmentation patterns in mass spectrometry.
Conclusion: A Proactive Approach to Stability Assessment
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-silico assessment of this compound stability. By integrating DFT and MD simulations, researchers can gain valuable insights into the intrinsic stability of this and other drug candidates, identify potential degradation pathways, and make more informed decisions in the early stages of drug development. This proactive approach to stability assessment can help to mitigate risks, reduce the reliance on resource-intensive experimental studies, and ultimately accelerate the delivery of safe and effective medicines to patients.
References
-
Wikipedia. Density functional theory. [Link]
-
Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. [Link]
-
MDPI. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. [Link]
-
Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. [Link]
-
ACS Publications. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. [Link]
-
MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
-
Scirp.org. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. [Link]
-
MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
-
Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. [Link]
-
National Institutes of Health (NIH). (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
PubMed Central. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
ACS Publications. (2022). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. [Link]
-
PubMed Central. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]
-
RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]
-
National Institutes of Health (NIH). (2023). From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. [Link]
-
ACS Publications. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. [Link]
-
ACS Publications. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. [Link]
-
RSC Publishing - The Royal Society of Chemistry. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. [Link]
-
International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. [Link]
-
International Journal of Chemistry Studies. Novel Synthesis of Some Quinoxaline Derivatives. [Link]
-
ResearchGate. (2020). QUINOXALINE DERIVATIVES: SYNTHESES, REACTIVITIES AND BIOLOGICAL PROPERTIES LES DERIVES DE LA QUINOXALINE : SYNTHESES, REACTIVITES ET PROPRIETES BIOLOGIQUES. [Link]
-
Frontiers. (2020). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. [Link]
-
ACS Publications. (2014). Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. [Link]
-
MedCrave online. (2016). Forced degradation studies. [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
-
Preprints.org. SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
OMICS International. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. [Link]
-
National Institutes of Health (NIH). 6-Hydroxymethylquinoline. [Link]
-
RSC Publishing. (2024). Molecular dynamics-driven drug discovery. [Link]
-
International Journal of ChemTech Research. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]
-
CAS Common Chemistry. 2-Amino-3-Methylimidazo[4,5-f]quinoxaline. [Link]
-
Fiveable. Density Functional Theory (DFT) | Computational Chemistry Class Notes. [Link]
-
PubMed. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]
-
TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]
-
National Institutes of Health (NIH). (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. [Link]
-
National Institutes of Health (NIH). Quinoxaline. [Link]
Sources
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Density functional theory - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. mdpi.com [mdpi.com]
- 14. From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular dynamics-driven drug discovery - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Developing a (Quinoxalin-5-yl)methanol-based in vitro assay
Application Notes & Protocols
Topic: .
For: Researchers, scientists, and drug development professionals.
Unveiling the Therapeutic Potential of (Quinoxalin-5-yl)methanol: A Guide to In Vitro Assay Development
Authored by: A Senior Application Scientist
Introduction
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Many of these therapeutic effects are attributed to the ability of quinoxaline-containing compounds to modulate the activity of key cellular enzymes, particularly protein kinases.[3][4][5][6] This application note provides a comprehensive guide for the initial in vitro characterization of a novel, uncharacterized quinoxaline derivative, this compound. In the absence of a known biological target for this specific molecule, we present a dual-pronged strategy that mirrors a typical early-phase drug discovery workflow. This guide will first detail a cell-based phenotypic assay to assess its general antiproliferative effects on cancer cells. Subsequently, it will provide a protocol for a target-based biochemical assay to explore its potential as a kinase inhibitor, a common mechanism of action for this class of compounds.[3][4][5][6]
Part 1: Phenotypic Screening - Assessing Antiproliferative Activity
The initial step in evaluating a novel compound with suspected anticancer potential is to determine its effect on the proliferation of cancer cells. A robust and widely adopted method for this is the MTT assay, a colorimetric assay that measures cell metabolic activity. As an alternative, we will also discuss a luminescence-based assay that quantifies ATP, another indicator of cell viability.[7][8]
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which signals the presence of metabolically active cells.[7][8] The assay reagent lyses the cells to release ATP, which is then consumed by a luciferase enzyme in a reaction that produces light. The luminescent signal is directly proportional to the number of viable cells in the culture.[9]
Caption: Workflow for the luminescence-based cell viability assay.
-
Cell Seeding:
-
Culture a panel of relevant cancer cell lines (e.g., HCT116, MCF-7, A549) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well, opaque-walled microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay and Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
The data is typically plotted as the percentage of cell viability versus the log of the compound concentration. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%, can be calculated using a non-linear regression analysis.[6][10]
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the rate of a biological process by 50%.[6][10] |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of its effect. |
| Vehicle Control | A control group that receives the solvent in which the test compound is dissolved (e.g., DMSO). |
| Positive Control | A known cytotoxic agent used to validate the assay's ability to detect cell death. |
Part 2: Target-Based Assay - Investigating Kinase Inhibition
Given the prevalence of kinase inhibition among quinoxaline derivatives, a logical next step is to screen this compound against a panel of cancer-relevant kinases.[3][4][5][6] Here, we provide a protocol for a fluorescence-based in vitro kinase assay, a common method for assessing the inhibitory potential of a compound against a specific kinase.[11] We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors, as a representative target.[6]
This assay measures the phosphorylation of a specific substrate by the kinase.[11] The assay typically involves a kinase, a substrate (often a peptide), and ATP. The detection of the phosphorylated product is achieved using a variety of methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.[11] An increase in the fluorescent signal corresponds to higher kinase activity, and a decrease in the signal indicates inhibition.
Caption: Workflow for a fluorescence-based in vitro kinase assay.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human VEGFR-2 enzyme in an appropriate assay buffer.
-
Prepare a stock solution of a suitable fluorescently labeled peptide substrate for VEGFR-2.
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and perform serial dilutions.
-
-
Assay Procedure (in a 384-well plate):
-
To each well, add the following in order:
-
Assay buffer
-
This compound dilution or DMSO (for controls)
-
VEGFR-2 enzyme
-
Peptide substrate
-
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagents (e.g., a fluorescently labeled anti-phospho-substrate antibody).
-
Incubate for the recommended time to allow for the detection reaction to occur.
-
Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.
-
Similar to the cell viability assay, the percentage of kinase inhibition is plotted against the log of the inhibitor concentration. The IC50 value is then determined using non-linear regression analysis.[6][10]
| Parameter | Description |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%.[6][10] |
| Positive Control | A known inhibitor of the target kinase (e.g., Sorafenib for VEGFR-2).[6] |
| Negative Control | No inhibitor (DMSO vehicle only), representing 0% inhibition. |
| No Enzyme Control | A control lacking the kinase to determine the background signal. |
Part 3: Assay Validation and Quality Control
For any in vitro assay, especially in a high-throughput screening (HTS) context, robust validation is crucial to ensure the reliability of the data.
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1] It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.
The formula for Z'-factor is: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|
Where:
-
μₚ and σₚ are the mean and standard deviation of the positive control.
-
μₙ and σₙ are the mean and standard deviation of the negative control.
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent assay.[1] |
| 0 to 0.5 | Acceptable assay. |
| < 0 | Unacceptable assay. |
A Z'-factor consistently above 0.5 indicates a robust and reliable assay suitable for screening compound libraries.[1]
Conclusion
This application note provides a structured and scientifically grounded approach to the initial in vitro characterization of a novel quinoxaline derivative, this compound. By employing a combination of phenotypic and target-based assays, researchers can efficiently assess its potential as an antiproliferative agent and begin to elucidate its mechanism of action. The detailed protocols and data analysis guidelines provided herein are designed to ensure the generation of high-quality, reproducible data, which is a critical foundation for further drug development efforts.
References
-
Bekhradnia, A. et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]
-
Liu, C. et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
-
Montero, V. et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ghattas, M. A. et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals. Available at: [Link]
-
Wikipedia. (n.d.). High-throughput screening. Available at: [Link]
-
Sittampalam, G. S. et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Bastos, C. M. et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Available at: [Link]
-
Irfan, A. et al. (2017). A review on the therapeutic potential of quinoxaline derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
-
Singh, R. et al. (2020). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Journal of Chemistry. Available at: [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]
-
SpectraMax. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. Available at: [Link]
-
El-Sayed, M. A. et al. (2017). Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2-One as a Myeloperoxidase Modulator Using in silico Methods. Letters in Drug Design & Discovery. Available at: [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]
-
G-Biosciences. (n.d.). Luminescent ATP Assays for Cell Viability. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05066A [pubs.rsc.org]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of (Quinoxalin-5-yl)methanol in Cancer Cell Line Studies: A Technical Guide for Drug Discovery Professionals
The quinoxaline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. Its derivatives have garnered significant attention in oncology for their diverse mechanisms of action, including the inhibition of key protein kinases and the induction of apoptosis. This technical guide focuses on the strategic application of (Quinoxalin-5-yl)methanol , a versatile building block for the synthesis of novel quinoxaline-based anticancer agents. We will explore its role as a synthetic precursor and provide detailed protocols for the subsequent evaluation of its derivatives in cancer cell line studies.
This compound: A Gateway to Novel Anticancer Agents
This compound is not typically employed as a direct cytotoxic agent in cancer cell line studies. Instead, its primary value lies in its utility as a synthetic intermediate. The hydroxylmethyl group at the 5-position of the quinoxaline ring system provides a reactive handle for a variety of chemical transformations, allowing for the strategic elaboration of the quinoxaline core to generate libraries of novel compounds with potential anticancer activity.
The rationale behind using this compound as a starting material is to leverage the inherent biological relevance of the quinoxaline nucleus while introducing diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties. The goal is to synthesize derivatives that can effectively interact with specific molecular targets within cancer cells.
Synthetic Strategy: From Building Block to Bioactive Candidate
The transformation of this compound into a potential anticancer drug candidate involves its chemical modification. A common and effective strategy is the etherification or esterification of the primary alcohol to introduce various side chains. These side chains can be designed to interact with the ATP-binding pocket of protein kinases or other key regulatory proteins in cancer cells.
Below is a representative, generalized protocol for the synthesis of a library of this compound ethers.
Protocol 1: Synthesis of (Quinoxalin-5-yl)methoxy Derivatives
Objective: To synthesize a series of ether derivatives of this compound for subsequent biological screening.
Materials:
-
This compound
-
A selection of alkyl or aryl halides (e.g., benzyl bromide, 4-chlorobenzyl chloride)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding alkoxide.
-
Alkylation: Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired ether derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is critical because sodium hydride is highly reactive with water.
-
Sodium Hydride: NaH is a strong base that effectively deprotonates the primary alcohol of this compound to form the nucleophilic alkoxide, which is necessary for the subsequent reaction with the electrophilic halide.
-
Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for accurate biological testing.
Biological Evaluation: Screening for Anticancer Activity
Once a library of derivatives has been synthesized, the next crucial step is to assess their anticancer activity in vitro. A standard and widely used method for determining cytotoxicity is the MTT assay.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized quinoxaline derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized quinoxaline derivatives dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Aspirate the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Self-Validating System:
-
Controls: The inclusion of both negative (vehicle) and positive controls is essential for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative control provides the baseline for cell viability.
-
Reproducibility: Performing the assay in triplicate and repeating the experiment on different days ensures the reproducibility and reliability of the results.
Potential Mechanisms of Action of Quinoxaline Derivatives
Quinoxaline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common mechanism is the inhibition of protein kinases.
Diagram 1: Generalized Kinase Inhibition Pathway
Caption: Potential mechanism of action for a this compound derivative.
This diagram illustrates how a hypothetical quinoxaline derivative could inhibit key kinases such as RAF and PI3K, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.
Data Presentation and Interpretation
The results from the cytotoxicity screening should be tabulated for clear comparison of the potency of different derivatives across various cell lines.
Table 1: Example Cytotoxicity Data (IC₅₀ in µM) of Hypothetical Quinoxaline Derivatives
| Compound ID | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| Q-Derivative-1 | 15.2 | 25.8 | 30.1 |
| Q-Derivative-2 | 2.5 | 5.1 | 7.8 |
| Q-Derivative-3 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Interpretation:
-
Potency: A lower IC₅₀ value indicates higher potency. In this example, Q-Derivative-2 is the most potent compound.
-
Selectivity: Comparing IC₅₀ values across different cell lines can provide insights into potential selectivity.
-
Structure-Activity Relationship (SAR): By comparing the chemical structures of the derivatives with their corresponding IC₅₀ values, researchers can begin to establish SAR, which is crucial for designing more potent and selective compounds.
Experimental Workflow Overview
The entire process, from synthesis to biological evaluation, can be visualized as a streamlined workflow.
Diagram 2: Drug Discovery Workflow
Caption: Workflow for the development of anticancer agents.
Conclusion
This compound is a valuable starting material for the synthesis of novel quinoxaline derivatives with potential anticancer activity. By employing strategic synthetic modifications and robust in vitro screening protocols, researchers can explore the vast chemical space around the quinoxaline scaffold to identify potent and selective drug candidates. The methodologies and insights provided in this guide offer a comprehensive framework for drug development professionals to effectively utilize this compound in their cancer research endeavors.
References
-
Asif, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Abdelall, E. K. A., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity. [Link]
-
El-Damasy, A. K., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
-
Chen, S., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]
Application Notes & Protocols: (Quinoxalin-5-yl)methanol as a Versatile Scaffold in Organic Synthesis
Introduction: The Strategic Value of the Quinoxaline Scaffold
The quinoxaline motif, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and electron-deficient nature make it a privileged scaffold for designing molecules with a wide array of biological activities. Quinoxaline derivatives have demonstrated efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] The strategic functionalization of the quinoxaline core is paramount in modulating the physicochemical properties and biological activities of these compounds.
(Quinoxalin-5-yl)methanol, in particular, emerges as a highly valuable and versatile building block. The presence of a reactive hydroxymethyl group at the 5-position provides a convenient handle for a plethora of synthetic transformations. This allows for the facile introduction of the quinoxaline moiety into larger molecular frameworks, making it an ideal starting point for the synthesis of diverse compound libraries in drug discovery and for the development of novel functional materials.
This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a scaffold in key organic transformations, including oxidation, halogenation, etherification, and esterification.
Synthesis of the this compound Scaffold
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available 4-amino-3-nitrobenzyl alcohol. The initial step involves the reduction of the nitro group to afford 3,4-diaminobenzyl alcohol.[3] This intermediate is then condensed with glyoxal to construct the quinoxaline ring system.[4][5][6]
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 3,4-Diaminobenzyl Alcohol
This protocol is adapted from a known procedure for the reduction of a substituted 4-amino-3-nitrobenzyl alcohol.[3]
Materials:
-
4-Amino-3-nitrobenzyl alcohol
-
Tetrahydrofuran (THF), anhydrous
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
To a Parr hydrogenation bottle, add 4-amino-3-nitrobenzyl alcohol (e.g., 10.0 g, 59.5 mmol).
-
Carefully add anhydrous THF (150 mL) to dissolve the starting material.
-
Under a stream of inert gas (e.g., nitrogen or argon), add Raney Nickel (approximately 1.0 g of the slurry, washed with THF).
-
Expert Insight: Raney Nickel is pyrophoric when dry. Always handle it as a slurry and under an inert atmosphere. The amount of catalyst can be optimized, but a 5-10% weight ratio relative to the substrate is a good starting point.
-
-
Seal the hydrogenation vessel and connect it to the Parr apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to 40 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the pressure drop, indicating hydrogen uptake. The reaction is typically complete within 3-5 hours.
-
Once the hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional THF.
-
Causality: Celite filtration prevents the fine Raney Nickel particles from passing through, ensuring a clean filtrate.
-
-
Concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzyl alcohol as a solid. This product is often used in the next step without further purification.
Expected Outcome: A pale brown to off-white solid with a yield typically in the range of 80-90%.[3]
Protocol 2: Synthesis of this compound
This protocol utilizes the classic condensation reaction to form the quinoxaline ring.[4][6]
Materials:
-
3,4-Diaminobenzyl alcohol
-
Glyoxal (40% aqueous solution)
-
Acetonitrile
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,4-diaminobenzyl alcohol (e.g., 5.0 g, 36.2 mmol) in acetonitrile (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add glyoxal (40% aqueous solution, 1.1 equivalents, approximately 5.0 mL) dropwise at room temperature.
-
Expert Insight: The reaction is typically exothermic. For larger scale reactions, cooling in an ice bath during the addition of glyoxal is recommended to maintain control over the reaction temperature.
-
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Once the reaction is complete, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Outcome: A crystalline solid with a yield of 70-85%.
Applications of this compound as a Synthetic Scaffold
The hydroxymethyl group of this compound is a versatile functional handle that can be readily transformed into other key functional groups, thereby expanding the synthetic utility of this scaffold.
Caption: Key synthetic transformations of this compound.
Oxidation to Quinoxaline-5-carbaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde provides a crucial intermediate for further derivatization through reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. Manganese dioxide (MnO2) is a mild and selective reagent for the oxidation of benzylic alcohols.[2][7][8][9]
Protocol 3: Oxidation using Manganese Dioxide
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO2)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
To a solution of this compound (e.g., 1.0 g, 6.24 mmol) in anhydrous DCM (50 mL), add activated MnO2 (10 equivalents, approximately 5.4 g, 62.4 mmol).
-
Expert Insight: The activity of MnO2 can vary between batches. It is crucial to use "activated" MnO2. A large excess of the reagent is typically required for efficient oxidation. The reaction is heterogeneous.
-
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction may take several hours to overnight for completion.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2 and manganese salts. Wash the filter cake thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield quinoxaline-5-carbaldehyde.
Data Summary Table 1: Oxidation of this compound
| Reagent | Solvent | Temperature | Product | Typical Yield |
| MnO₂ | DCM | Room Temp. | Quinoxaline-5-carbaldehyde | 85-95% |
Conversion to 5-(Chloromethyl)quinoxaline
The conversion of the alcohol to a more reactive leaving group, such as a chloride, transforms the scaffold into an excellent electrophile. This allows for the facile introduction of the quinoxaline moiety via nucleophilic substitution reactions. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.[10][11][12]
Protocol 4: Chlorination using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 6.24 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 equivalents, approximately 0.6 mL, 7.49 mmol) dropwise to the stirred solution.
-
Safety Precaution: Thionyl chloride is corrosive and reacts violently with water. This reaction also produces HCl and SO2 gas. The reaction should be performed in a well-ventilated fume hood.
-
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess SOCl2 and HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-(chloromethyl)quinoxaline.
Data Summary Table 2: Halogenation of this compound
| Reagent | Solvent | Temperature | Product | Typical Yield |
| SOCl₂ | DCM | 0 °C to rt | 5-(Chloromethyl)quinoxaline | >90% |
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[13][14][15][16][17] This allows for the attachment of various alkyl or aryl side chains to the quinoxaline scaffold via an ether linkage, which is generally more stable than an ester linkage.
Protocol 5: Synthesis of 5-((Alkoxy)methyl)quinoxalines
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Safety Precaution: NaH is a flammable solid and reacts violently with water. The deprotonation of the alcohol generates hydrogen gas.
-
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours). Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Data Summary Table 3: Etherification of this compound
| Base | Alkylating Agent | Solvent | Product | Typical Yield |
| NaH | R-X | THF | 5-((Alkoxy)methyl)quinoxaline | 60-85% |
Esterification via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[1][18][19][20] This reaction is particularly useful for coupling sensitive substrates and allows for the introduction of a wide variety of acyl groups.
Protocol 6: Synthesis of Quinoxalin-5-ylmethyl Esters
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 equivalent), the carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.2 equivalents) in DCM at 0 °C.
-
Expert Insight: If EDC is used, it is often added as a solid. The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration. The byproduct of EDC is water-soluble and can be removed during aqueous workup.
-
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
If DCC was used, filter off the precipitated DCU and wash the solid with DCM.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Data Summary Table 4: Esterification of this compound
| Coupling Agent | Catalyst | Solvent | Product | Typical Yield |
| DCC or EDC | DMAP | DCM | Quinoxalin-5-ylmethyl ester | 70-90% |
Conclusion
This compound is a strategically important building block in organic synthesis. Its straightforward preparation and the versatile reactivity of its hydroxymethyl group provide a robust platform for the synthesis of a diverse range of quinoxaline derivatives. The protocols detailed in this guide offer reliable methods for the derivatization of this scaffold, enabling researchers in drug discovery and materials science to explore the chemical space around the quinoxaline core with greater efficiency. The ability to readily introduce various functionalities through oxidation, halogenation, etherification, and esterification underscores the value of this compound as a key intermediate in the development of novel molecules with tailored properties.
References
-
Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc.[Link]
-
Manganese Dioxide - Common Organic Chemistry. Organic Chemistry Portal. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Synthesis of 3,4-diaminobenzyl alcohol. PrepChem. [Link]
-
Crosslinking reaction of poly(vinyl alcohol) with glyoxal. (2010). ResearchGate. [Link]
-
What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? (2013). ResearchGate. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
- Synthetic method of 3, 4-diamino-benzophenone.
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry. [Link]
-
THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Sciencemadness.org. [Link]
-
Synthesis, pharmacological application of quinoxaline and its derivative. (2017). International Journal of Research Trends and Innovation. [Link]
-
Development of a new method for the conversion of alcohols into chlorides. University of British Columbia. [Link]
-
Study on Various Compositions of Polyvinyl Alcohol and Starch Blends by Cross-Linking with Glyoxal. (2019). Scientific Research Publishing. [Link]
-
Convert the followingBenzyl alcohol to benzyl chloride. Filo. [Link]
-
Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. National Center for Biotechnology Information. [Link]
-
Benzyl alcohol, o-amino. Organic Syntheses. [Link]
-
15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Influence of Glyoxal on Preparation of Poly(Vinyl Alcohol)/Poly(Acrylic Acid) Blend Film. MDPI. [Link]
-
Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. (2018). ResearchGate. [Link]
-
What is the best procedure to synthesize p-aminobenzyl alcohol? (2012). ResearchGate. [Link]
-
Birajdar, S. S., et al. (2022). A Comprehensive Review on Synthetic Schemes and Biological Aspects of Quinoxaline Nucleus. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Influence of Glyoxal on Preparation of Poly(Vinyl Alcohol)/Poly(Acrylic Acid) Blend Film. (2020). ResearchGate. [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
-
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. [Link]
-
Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. (2015). Arabian Journal of Chemistry. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
-
Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. [Link]
-
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2022). National Center for Biotechnology Information. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. prepchem.com [prepchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Manganese Dioxide [commonorganicchemistry.com]
- 8. arabjchem.org [arabjchem.org]
- 9. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 18. Steglich esterification - Wikipedia [en.wikipedia.org]
- 19. rsc.org [rsc.org]
- 20. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Note: Comprehensive Spectroscopic Analysis of (Quinoxalin-5-yl)methanol
Introduction
(Quinoxalin-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and antiviral activities.[1][2] The precise structural elucidation of novel quinoxaline derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of potential drug candidates.
This application note provides a detailed guide to the comprehensive spectroscopic analysis of this compound, a key intermediate and building block in the synthesis of more complex pharmaceutical agents. We will delve into the theoretical underpinnings and practical protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to be robust and self-validating, providing researchers with the necessary tools for unambiguous characterization.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atomic numbering is essential for interpreting spectroscopic data.
Caption: Structure and IUPAC numbering of this compound.
I. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the chemical environment of each nucleus.
A. Theoretical Considerations
The chemical shifts (δ) in the ¹H and ¹³C NMR spectra of this compound are influenced by the aromaticity of the quinoxaline ring system and the electron-withdrawing nature of the two nitrogen atoms. Protons and carbons on the pyrazine ring (C2, C3) are expected to be significantly deshielded and appear at a lower field compared to those on the benzene ring. The substituent, a hydroxymethyl group, will also influence the chemical shifts of the adjacent protons and carbons.
B. Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of approximately 12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of approximately 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Caption: General workflow for NMR sample preparation and analysis.
C. Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2, H3 | 8.8 - 9.0 | d | ~2.0 | Protons on the electron-deficient pyrazine ring are highly deshielded. They will likely appear as a doublet due to coupling with each other. |
| H6 | 7.6 - 7.8 | t | 7.5 - 8.0 | Typical aromatic triplet, coupled to H7 and H8. |
| H7 | 7.9 - 8.1 | d | 7.5 - 8.0 | Aromatic doublet, coupled to H6. |
| H8 | 8.1 - 8.3 | d | 7.5 - 8.0 | Aromatic doublet, coupled to H7. Deshielded due to proximity to the pyrazine ring. |
| -CH₂- | 4.8 - 5.0 | s | - | Methylene protons adjacent to an aromatic ring and an oxygen atom. |
| -OH | Variable | br s | - | Chemical shift is concentration and solvent-dependent; will likely appear as a broad singlet. |
D. Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C2, C3 | 145.0 - 148.0 | Carbons in the electron-deficient pyrazine ring are significantly downfield. |
| C4a, C8a | 140.0 - 143.0 | Quaternary carbons at the ring junction. |
| C5 | 135.0 - 138.0 | Aromatic carbon bearing the substituent. |
| C6, C7, C8 | 128.0 - 132.0 | Aromatic carbons of the benzene ring. Their exact shifts can be predicted using additivity rules.[5] |
| -CH₂- | 63.0 - 66.0 | Aliphatic carbon attached to an aromatic ring and an oxygen atom. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
A. Theoretical Considerations
The IR spectrum of this compound will be dominated by absorptions from the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, C=C and C=N stretches of the quinoxaline ring, and the C-O stretch of the primary alcohol.
B. Experimental Protocol: IR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
C. Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1620 - 1580 | Medium-Strong | C=N and C=C stretching vibrations of the quinoxaline ring.[6] |
| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
A. Theoretical Considerations
For this compound (C₉H₈N₂O), the expected monoisotopic mass is approximately 160.06 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) should be observed, followed by fragmentation. A common fragmentation pathway for benzylic alcohols is the loss of a hydrogen atom to form a stable oxonium ion, or the loss of the entire hydroxymethyl group.
B. Experimental Protocol: MS Analysis
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).
-
-
Instrumental Parameters (Electron Ionization - EI):
-
Use a standard electron energy of 70 eV.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
The choice of ionization technique (e.g., ESI, CI) will influence the degree of fragmentation observed.
-
Caption: Plausible EI fragmentation of this compound.
D. Predicted Mass Spectrum Data (EI)
| m/z | Predicted Identity | Rationale |
| 160 | [M]⁺˙ | Molecular ion peak. |
| 159 | [M-H]⁺ | Loss of a hydrogen atom from the methylene group to form a stable cation. |
| 130 | [C₈H₆N₂]⁺˙ | Loss of the CH₂O group. |
| 129 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 103 | [C₇H₅N]⁺ | Subsequent loss of HCN from the m/z 130 fragment. |
IV. Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern. IR spectroscopy verifies the presence of key functional groups, namely the hydroxyl and the aromatic quinoxaline system. Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following the detailed protocols and utilizing the predictive data presented in this application note, researchers in drug discovery and development can confidently verify the structure and purity of this important synthetic intermediate.
References
-
Rishi, V. K., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, Sec. B: Organic Chemistry including Medicinal Chemistry.
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2018). Molecules.
-
More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Journal of Chemistry.
-
(a,c) Electronic absorption spectra of selected quinoxaline derivatives... (n.d.). ResearchGate.
-
13C nuclear magnetic resonance spectra of quinoxaline derivatives. (1976). Journal of the Chemical Society, Perkin Transactions 2.
-
Synthesis and spectral data for quinoxaline derivatives. (1980). Journal of Heterocyclic Chemistry.
-
Quinoxaline, 5-methyl-. (n.d.). NIST WebBook.
-
Tankov, I., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). Molecules.
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2017). Trends in Applied Sciences Research.
-
Recent advances in the synthesis and reactivity of quinoxaline. (2021). Organic Chemistry Frontiers.
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2019). Molecules.
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules.
-
Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International.
-
GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). Trade Science Inc.
-
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). Heterocycles.
-
UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius. (2024). Molecules.
-
Quinoline(91-22-5) IR Spectrum. (n.d.). ChemicalBook.
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceuticals.
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2022). RSC Advances.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scialert.net [scialert.net]
(Quinoxalin-5-yl)methanol: A Versatile Scaffold for the Synthesis of Bioactive Molecules
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
The quinoxaline motif, a heterocyclic system comprised of a benzene ring fused to a pyrazine ring, is a cornerstone in the development of modern pharmaceuticals.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic and steric profile, making it a privileged scaffold for interacting with a diverse array of biological targets. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5][6] This wide range of bioactivities has cemented the quinoxaline core as a critical component in numerous drug discovery programs.[7]
This technical guide focuses on a particularly valuable derivative: (Quinoxalin-5-yl)methanol . The introduction of a hydroxymethyl group at the 5-position of the quinoxaline ring system provides a crucial chemical handle for further molecular elaboration. This functional group can be readily oxidized to an aldehyde, esterified, or converted into an ether, offering medicinal chemists a versatile anchor point for introducing various pharmacophoric elements and modulating the physicochemical properties of the resulting molecules. Herein, we provide a detailed exploration of the synthesis of this compound, its application as a building block for bioactive molecules, particularly kinase inhibitors, and detailed protocols for its utilization in synthetic workflows.
Physicochemical Properties and Reactivity
This compound is a stable, crystalline solid at room temperature. The presence of the quinoxaline core imparts a degree of aromatic stability, while the hydroxymethyl group provides a site for a variety of chemical transformations.
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| Reactivity | The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can undergo etherification and esterification reactions. The quinoxaline nitrogen atoms can be quaternized. |
Synthesis of this compound: A Protocol
The synthesis of this compound is not directly reported in a single, dedicated publication. However, a reliable synthetic route can be constructed based on established methods for quinoxaline synthesis and functional group transformations. The most common and versatile method for constructing the quinoxaline core is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[3] To introduce the desired hydroxymethyl group at the 5-position, the synthesis can commence from a commercially available nitro-substituted aniline, which is then elaborated to the final product.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines a plausible and robust two-step synthesis of this compound starting from 2-amino-3-nitrobenzoic acid.
Step 1: Synthesis of 5-Quinoxalinecarboxylic acid
This step involves the condensation of 2,3-diaminobenzoic acid (generated in situ from 2-amino-3-nitrobenzoic acid) with glyoxal.
-
Materials:
-
2-Amino-3-nitrobenzoic acid
-
Palladium on carbon (10%)
-
Hydrazine hydrate
-
Glyoxal (40% solution in water)
-
Ethanol
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-nitrobenzoic acid in ethanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
To this suspension, add hydrazine hydrate dropwise at room temperature. The reaction is exothermic.
-
After the addition is complete, reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,3-diaminobenzoic acid.
-
Dissolve the crude 2,3-diaminobenzoic acid in a mixture of water and ethanol.
-
Add a 40% aqueous solution of glyoxal dropwise to the solution at room temperature.
-
Adjust the pH of the mixture to approximately 5 with dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Adjust the pH to 3-4 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-quinoxalinecarboxylic acid.
-
Step 2: Reduction of 5-Quinoxalinecarboxylic acid to this compound
This step involves the reduction of the carboxylic acid to the primary alcohol using a suitable reducing agent like lithium aluminum hydride.
-
Materials:
-
5-Quinoxalinecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
-
Procedure:
-
Suspend lithium aluminum hydride in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-quinoxalinecarboxylic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
-
Application of this compound in the Synthesis of Bioactive Molecules
The strategic placement of the hydroxymethyl group at the 5-position makes this compound a highly valuable building block for creating libraries of bioactive compounds. This functional group can serve as a versatile point of attachment for various side chains and pharmacophores, enabling the exploration of structure-activity relationships (SAR).
Derivatization Strategies for this compound
The primary alcohol functionality of this compound can be readily transformed into other functional groups, expanding its synthetic utility.
Caption: Workflow for kinase inhibitor development.
Protocol: Synthesis of a 5-(Aryloxymethyl)quinoxaline Derivative
This protocol provides a general method for the etherification of this compound, a common strategy to introduce diverse aryl groups that can interact with the hydrophobic regions of a kinase active site.
-
Materials:
-
This compound
-
Substituted phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure (Mitsunobu Reaction):
-
Dissolve this compound and the substituted phenol in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add triphenylphosphine to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-(aryloxymethyl)quinoxaline derivative.
-
Rationale for Experimental Choices: The Mitsunobu reaction is a mild and efficient method for forming ether linkages from primary and secondary alcohols. It proceeds under neutral conditions, which is advantageous for substrates bearing sensitive functional groups. The use of anhydrous THF is crucial as the reagents are moisture-sensitive.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of bioactive molecules. The hydroxymethyl group at the 5-position provides a convenient handle for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. The protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this valuable scaffold in their quest for novel therapeutics, particularly in the area of kinase inhibition. Future work in this area will likely focus on the development of more efficient and stereoselective methods for the derivatization of this compound and its incorporation into complex molecular architectures to address challenging biological targets.
References
- Ali, M. M., Ismail, M. M. F., El-Gabby, M. S. A., Zahran, M. A., & Ammar, T. A. (2000).
- Sakata, G., Makino, K., & Kurasawa, Y. (1988). Recent progress in the quinoxaline chemistry. Synthesis and biological activity. Heterocycles, 27(10), 2481-2515.
- Cheeseman, G. W. H., & Werstiuk, E. S. G. (1978). Advances in quinoxaline chemistry. Advances in Heterocyclic Chemistry, 22, 367-431.
- Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl and 2-benzoyl-quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. European journal of medicinal chemistry, 38(9), 791-800.
-
Sarges, R., Howard, H. R., Browne, R. G., Label, L. A., & Seymour, P. A. (1990). 4-Amino-t[1][2][4]riazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants. Journal of medicinal chemistry, 33(8), 2240-2254.
- Kim, Y. B., Kim, Y. H., Park, J. Y., & Kim, S. K. (2004). Synthesis and biological evaluation of novel 2,3,6-trisubstituted quinoxalines as AMPA/kainate receptor antagonists. Bioorganic & medicinal chemistry letters, 14(3), 541-544.
- Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., Jones, R. E., Hartman, G. D., Huff, J. R., Huber, H. E., & Duggan, M. E. (2005). Allosteric anilino-quinazoline inhibitors of the IκB kinase-β (IKK-β). Bioorganic & medicinal chemistry letters, 15(3), 761-764.
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
- He, X., Liu, D., & Pan, Z. (2003). Quinoxaline derivatives as a novel class of potent and selective inhibitors of c-Met kinase. Bioorganic & medicinal chemistry letters, 13(18), 3079-3082.
Sources
- 1. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols for the In Vivo Evaluation of (Quinoxalin-5-yl)methanol in Animal Models
Prepared by: Gemini, Senior Application Scientist
Forward-Looking Statement
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of the novel chemical entity, (Quinoxalin-5-yl)methanol. The quinoxaline scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide is designed to provide a strategic and scientifically rigorous framework for the preclinical assessment of this compound, from initial tolerability and pharmacokinetic profiling to efficacy evaluation in relevant disease models. The protocols outlined herein are based on established methodologies for small molecule drug development and are intended to be adapted to the specific biological hypotheses being investigated.[3][4]
Introduction to this compound and the Quinoxaline Scaffold
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[5][6] These properties stem from the ability of the quinoxaline ring system to interact with various biological targets. While the specific biological activity of this compound is yet to be fully elucidated, its structural similarity to other biologically active quinoxalines suggests potential therapeutic applications. For instance, various quinoxaline derivatives have shown promise as anticancer agents by targeting signaling pathways like EGFR/VEGFR, and as anti-inflammatory agents.[7][8] Therefore, a systematic in vivo evaluation is warranted to determine its therapeutic potential.
Preclinical Development Workflow for this compound
The preclinical evaluation of a new chemical entity (NCE) like this compound should follow a logical and iterative process. The primary goals are to establish a preliminary safety profile, understand its pharmacokinetic and pharmacodynamic (PK/PD) properties, and demonstrate proof-of-concept efficacy in relevant animal models.[9][10]
Figure 1: A generalized workflow for the preclinical in vivo evaluation of this compound.
Phase 1: Foundational Studies
Compound Formulation and Administration
The initial step in any in vivo study is the development of a suitable formulation to ensure consistent and accurate dosing. For early-stage preclinical studies, a simple formulation is often sufficient.
Protocol 1: Formulation of this compound for In Vivo Administration
-
Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water, corn oil).[11]
-
Vehicle Selection: Choose a vehicle that provides a stable and homogenous solution or suspension at the desired concentration. For initial studies, a vehicle containing a low percentage of a solubilizing agent like DMSO or a surfactant is often acceptable.[12]
-
Formulation Preparation (Example for a solution):
-
Weigh the required amount of this compound.
-
If necessary, dissolve in a minimal amount of a co-solvent (e.g., DMSO).
-
Gradually add the primary vehicle (e.g., saline) while vortexing to ensure complete dissolution.
-
Visually inspect for any precipitation.
-
Prepare fresh on the day of dosing unless stability data indicates otherwise.
-
-
Route of Administration: The choice of administration route (e.g., intravenous, oral, intraperitoneal) will depend on the intended clinical application and the physicochemical properties of the compound.[13] For initial screening, intraperitoneal (IP) or oral (PO) administration is common.
Acute Toxicity and Dose-Range Finding Studies
The primary objective of these studies is to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[12] This information is crucial for designing subsequent pharmacokinetic and efficacy studies.
Protocol 2: Single-Dose Acute Toxicity Study in Mice
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Group Allocation: Assign animals to several dose groups (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group (n=3-5 per group).
-
Dosing: Administer a single dose of the formulated this compound via the chosen route.
-
Clinical Observations: Monitor the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.
-
Endpoint: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis if significant toxicity is observed.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant morbidity or mortality.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for interpreting efficacy and toxicity data.[14][15]
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use a standard rat strain (e.g., Sprague-Dawley or Wistar). Cannulation of the jugular vein for serial blood sampling is recommended.
-
Dosing: Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of animals. The dose should be well below the MTD.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[14]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Phase 2: Efficacy Evaluation
Based on the known biological activities of quinoxaline derivatives, efficacy studies for this compound could be pursued in oncology or inflammation models.[7][8]
Oncology Models
Quinoxaline derivatives have demonstrated anticancer activity.[2][8] A common starting point for in vivo cancer studies is the use of xenograft models.[16][17][18]
Protocol 4: Human Tumor Xenograft Model in Immunocompromised Mice
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Line Selection: Choose a human cancer cell line that is relevant to the proposed therapeutic indication and has been shown to be sensitive to related compounds in vitro.
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing Regimen: Administer this compound at one or more doses below the MTD, on a predetermined schedule (e.g., daily, every other day). Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Body weight changes (as a measure of toxicity).
-
Survival analysis.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess target engagement and downstream signaling effects (e.g., by Western blotting or immunohistochemistry).
Figure 2: Workflow for a typical tumor xenograft efficacy study.
Inflammation Models
The anti-inflammatory potential of quinoxaline derivatives has also been reported.[7][19] The carrageenan-induced paw edema model is a classic and well-validated model of acute inflammation.[20]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use Wistar or Sprague-Dawley rats.
-
Pre-treatment: Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: One hour after treatment, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in accordance with the highest ethical standards and in compliance with national and institutional guidelines.
-
Institutional Animal Care and Use Committee (IACUC): All protocols must be reviewed and approved by the institution's IACUC before the commencement of any experiments.[21][22][23] The IACUC is responsible for ensuring the humane care and use of laboratory animals.
-
Good Laboratory Practice (GLP): For studies intended to support regulatory submissions (e.g., an Investigational New Drug application), adherence to the FDA's Good Laboratory Practice regulations (21 CFR Part 58) is required.[24][25][26] This ensures the quality and integrity of the nonclinical laboratory data.
Conclusion
The in vivo evaluation of this compound requires a systematic and multi-faceted approach. The protocols and strategies outlined in this document provide a robust framework for assessing the therapeutic potential of this novel compound. By carefully considering formulation, toxicity, pharmacokinetics, and efficacy in relevant animal models, researchers can generate the critical data needed to advance this compound through the drug development pipeline.
References
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Available at: [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. Available at: [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
-
In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie. Available at: [Link]
-
Pharmacokinetics, protein binding and metabolism of a quinoxaline urea analog as an NF-κB inhibitor in mice and rats by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Step 2: Preclinical Research. U.S. Food and Drug Administration. Available at: [Link]
-
Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
The IACUC. National Institutes of Health. Available at: [Link]
-
Paving the way for small-molecule drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
IACUC Policies and Guidelines. UC Davis Office of Research. Available at: [Link]
-
Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-ĸB inhibitor in mice and rats by LC-MS/MS - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. Available at: [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. Available at: [Link]
-
N ‐allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR‐mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Available at: [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers. Available at: [Link]
-
Animal models for Cancer research and treatment. Journal of Laboratory Animal Science. Available at: [Link]
-
U.S. Regulations and Requirements. AAALAC International. Available at: [Link]
-
A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available at: [Link]
-
Preclinical Studies in Drug Development. PPD. Available at: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Master List of IACUC Policies, Guidelines and SOPS. Washington State University. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. Available at: [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. Available at: [Link]
-
Experimental mouse models for translational human cancer research. Frontiers in Oncology. Available at: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available at: [Link]
-
Accelerated Small Molecule Drug Development. Improved Pharma. Available at: [Link]
-
Pre-Clinical Trials: USFDA Regulations to be Followed. Tata Elxsi. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Current Pharmaceutical Design. Available at: [Link]
-
Animal Care and Use Policies and Guidelines. The Ohio State University. Available at: [Link]
-
Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. British Journal of Pharmacology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 4. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ppd.com [ppd.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 14. Pharmacokinetics, protein binding and metabolism of a quinoxaline urea analog as an NF-κB inhibitor in mice and rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. journals.acspublisher.com [journals.acspublisher.com]
- 19. dadun.unav.edu [dadun.unav.edu]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The IACUC | OLAW [olaw.nih.gov]
- 22. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 23. Animal Care and Use Policies and Guidelines | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 24. Step 2: Preclinical Research | FDA [fda.gov]
- 25. fda.gov [fda.gov]
- 26. liveonbiolabs.com [liveonbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for (Quinoxalin-5-yl)methanol in Biological Assays
Welcome to the technical support guide for (Quinoxalin-5-yl)methanol. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a quinoxaline derivative, this molecule possesses a unique combination of a hydrophobic aromatic core and a polar hydroxymethyl group, which can present dissolution difficulties. This guide provides a logical, step-by-step approach to systematically overcome these challenges, ensuring the integrity and reproducibility of your biological assays.
Our philosophy is grounded in causality and self-validation. We will not only describe what to do but explain why each step is taken, empowering you to make informed decisions for your specific experimental context.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting with a powdered form of this compound. Which solvent should I try first to create a stock solution?
A1: Start with a high-purity, polar aprotic solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard.
Expertise & Rationale: The structure of this compound features a large, relatively non-polar aromatic quinoxaline ring system and a polar hydroxymethyl (-CH2OH) group. While the hydroxyl group can participate in hydrogen bonding, the overall molecule is often dominated by its hydrophobic character, making it poorly soluble in purely aqueous solutions. Polar aprotic solvents like DMSO are excellent starting points because they can disrupt the crystal lattice of the solid compound and solvate both polar and non-polar regions of the molecule.
It is critical to prepare a high-concentration, non-aqueous stock solution first, which can then be serially diluted into your aqueous assay medium. This minimizes the final concentration of the organic solvent in your experiment, reducing the risk of solvent-induced artifacts or cytotoxicity.[1][2][3]
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Preparation: Tare a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene) on a calibrated analytical balance.
-
Weighing: Carefully weigh out a precise amount of this compound. For example, to make 1 mL of a 10 mM stock, weigh out 1.76 mg (Molecular Weight of a related isomer, quinoxalin-2-yloxymethanol, is ~176.17 g/mol ; always confirm the MW from your supplier's CoA).[4]
-
Solvent Addition: Add the appropriate volume of anhydrous, cell-culture grade DMSO to the tube. For 1.76 mg, this would be 1.0 mL.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath (5-10 minutes) or gentle warming (to 30-37°C) can be applied.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Trustworthiness Check: Before proceeding, it's wise to perform a preliminary dilution test. Add 1 µL of your stock to 999 µL of your assay buffer (a 1:1000 dilution to 10 µM). If immediate precipitation occurs, proceeding with this stock is ill-advised, and you should move to the strategies outlined below.
Q2: My compound is insoluble even in 100% DMSO, or it precipitates heavily when diluted into my aqueous assay buffer. What is my next step?
A2: Employ a co-solvent system or adjust the pH of your medium. These are powerful techniques for compounds that are "on the edge" of solubility.
Expertise & Rationale: If DMSO alone is insufficient, it indicates a significant solubility challenge. Precipitation upon dilution into an aqueous medium is a classic problem that occurs when the solvent environment changes abruptly from organic to aqueous, causing the compound to crash out of solution.[5]
-
Co-solvents: This technique involves using a mixture of solvents to create an environment with an intermediate polarity that is more favorable for the solute.[5][6] Water-miscible organic solvents like ethanol, or polymers like polyethylene glycol (PEG), can be used to "cushion" the transition from the stock solvent to the final aqueous buffer.
-
pH Adjustment: Quinoxaline contains two nitrogen atoms in its pyrazine ring, making it a weak base (the pKa of the parent quinoxaline is ~0.6).[7][8] By lowering the pH of the aqueous medium, these nitrogens can become protonated, creating a positive charge on the molecule. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.[9][10]
Data Presentation: Recommended Solvents & Co-Solvents
| Solvent/Co-Solvent | Type | Typical Final Assay Concentration | Key Considerations |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | < 0.5% (v/v) | Gold standard, but can be toxic to some cell lines at >1%.[1][2] |
| Ethanol | Polar Protic | < 1% (v/v) | Can have biological effects; ensure proper vehicle controls.[3] |
| PEG 400 (Polyethylene Glycol) | Polymer | 1-5% (v/v) | Generally low toxicity; can help maintain supersaturation. |
| DMF (Dimethylformamide) | Polar Aprotic | < 0.1% (v/v) | Higher toxicity than DMSO; use with caution. |
Experimental Protocol: pH-Based Solubility Testing
-
Prepare Buffers: Make a series of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Common buffers include MES (for lower pH) and HEPES or Phosphate buffers (for neutral pH).
-
Dispense Compound: In separate tubes, place a small, equal amount of your solid this compound.
-
Add Buffers: Add an equal volume of each buffer to the corresponding tube.
-
Equilibrate: Agitate the samples (e.g., on a shaker) at a controlled temperature for several hours (or until equilibrium is reached).
-
Analyze: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The pH that yields the highest concentration is optimal for dissolution.
Mandatory Visualization: Solubility Enhancement Workflow
Caption: Decision workflow for solubilizing this compound.
Q3: I have strict limitations on organic solvents and pH in my assay. Is there a formulation-based approach I can use?
A3: Yes. Complexation with cyclodextrins is a highly effective and widely used method to enhance the aqueous solubility of poorly soluble compounds without using organic solvents. [11][12][13]
Expertise & Rationale: Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or donut.[14] The exterior of the cyclodextrin is hydrophilic (water-loving), while the central cavity is lipophilic (fat-loving). Poorly soluble drugs, like this compound, can be encapsulated within this lipophilic cavity, forming a "host-guest" inclusion complex.[12][] This complex effectively shields the hydrophobic part of the drug from water, while the hydrophilic exterior allows the entire complex to dissolve readily in aqueous media.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in biological research due to its high aqueous solubility and low toxicity.[14]
Mandatory Visualization: Cyclodextrin Inclusion Complex
Caption: Host-guest complex of a drug within a cyclodextrin cavity.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select Cyclodextrin: Start with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). Warming the solution may be necessary to fully dissolve the cyclodextrin.
-
Add Compound: Add an excess of solid this compound to the cyclodextrin solution. The goal is to create a saturated slurry.
-
Equilibrate: Mix the slurry vigorously for an extended period (12-24 hours) at room temperature, protected from light. This allows time for the drug molecules to partition into the cyclodextrin cavities.
-
Remove Excess Solid: After equilibration, centrifuge the mixture at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Filter and Quantify: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. This clear solution is your stock solution of the drug-cyclodextrin complex. The exact concentration of the drug in this stock must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
-
Assay Dilution: This stock can now be diluted into your assay medium. Remember that your vehicle control must be an identical concentration of the HP-β-CD solution without the drug.[16]
References
-
Abou-donia, A., et al. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]
-
Badea, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
-
Singh, G., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
-
Vasconcelos, T., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. [Link]
-
Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
ResearchGate. (2017). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
PubMed. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]
- Google Patents. (n.d.).
-
SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
ResearchGate. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
-
Solubility of Things. (n.d.). Quinoxaline derivative. [Link]
-
Tiwari, R., et al. (2018). Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. [Link]
-
Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Touro Scholar. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Synthesis and biological activity of quinoxaline derivatives. (2024). [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Cytotechnology. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Pharmacophore. (2010). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review. [Link]
-
PubChem. (n.d.). Methanol. [Link]
-
IJPC. (n.d.). pH Adjusting Database. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [Link]
-
PubChem. (n.d.). Quinoxalin-2-yloxymethanol. [Link]
Sources
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Quinoxalin-2-yloxymethanol | C9H8N2O2 | CID 149975836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. recipp.ipp.pt [recipp.ipp.pt]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. semanticscholar.org [semanticscholar.org]
Technical Support Center: Refinement of Work-up Procedures for (Quinoxalin-5-yl)methanol Isolation
Welcome to the dedicated technical support guide for the isolation and purification of (Quinoxalin-5-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important quinoxaline derivative. Here, you will find practical, experience-driven advice presented in a clear question-and-answer format to help you troubleshoot and refine your work-up procedures, ensuring the highest possible purity and yield of your target compound.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the isolation of this compound.
Q1: My crude this compound is an oil, but I expected a solid. What should I do?
A1: The physical state of the crude product can be influenced by residual solvents and impurities. First, ensure all volatile solvents have been thoroughly removed under high vacuum. If it remains an oil, it is likely that impurities are depressing the melting point. Proceeding with purification, such as column chromatography, is the recommended next step. Often, once the impurities are removed, the purified this compound will solidify.
Q2: I'm having trouble separating my product from the starting materials by column chromatography. The spots are very close on the TLC plate. What can I do?
A2: When TLC separation is poor, several strategies can be employed. You can try a less polar or more polar solvent system to see if it improves separation. Using a longer column can also increase resolution. If these fail, consider switching to a different stationary phase, such as alumina, or employing reverse-phase chromatography if the polarity of your compound and the impurities are suitable.
Q3: My final product has a persistent color, even after chromatography. How can I decolorize it?
A3: A persistent color often indicates the presence of highly conjugated impurities. You can try treating a solution of your compound with a small amount of activated carbon, followed by filtration through celite. Be aware that this can sometimes lead to a loss of product. Another option is recrystallization from a suitable solvent system, which can be very effective at removing colored impurities.
Q4: What is the best way to store purified this compound?
A4: As with many organic compounds, it is best to store purified this compound in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (like nitrogen or argon) will help prevent degradation from air and moisture.
II. Troubleshooting Guide: A Step-by-Step Approach to Work-up and Isolation
This guide provides a detailed breakdown of the typical work-up procedure for this compound, highlighting potential problems, their probable causes, and effective solutions at each stage.
Step 1: Reaction Quenching and Initial Work-up
The initial step after your reaction is complete is to quench any reactive reagents and perform a primary separation.
Problem: An emulsion forms during the aqueous quench and extraction, making separation of the organic and aqueous layers difficult.
-
Probable Cause: The presence of polar, high molecular weight byproducts or unreacted starting materials can act as surfactants, leading to the formation of an emulsion. The basic nature of the quinoxaline nitrogen can also contribute to this.
-
Solution:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Filtration: If the emulsion is particularly persistent, you can try filtering the entire mixture through a pad of celite.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., a small amount of hexane to an ethyl acetate extraction) can sometimes help to break the emulsion.
-
Problem: The desired product seems to be partially soluble in the aqueous layer, leading to low extraction efficiency.
-
Probable Cause: The hydroxyl group and the nitrogen atoms in the quinoxaline ring of this compound can impart some water solubility, especially if the aqueous phase is acidic.
-
Solution:
-
pH Adjustment: Ensure the aqueous phase is neutral or slightly basic before extraction. Quinoxalines are weak bases and can be protonated in acidic conditions, increasing their water solubility[1]. Adding a mild base like sodium bicarbonate (NaHCO₃) solution to neutralize the mixture is recommended.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to extract compounds with some water solubility.
-
Salting Out: As with breaking emulsions, adding brine to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Step 2: Purification by Column Chromatography
Column chromatography is a powerful technique for purifying this compound from reaction byproducts.
Problem: The product streaks on the silica gel column, leading to poor separation and broad fractions.
-
Probable Cause: This is often due to the basic nature of the quinoxaline moiety interacting strongly with the acidic silica gel. The hydroxyl group can also contribute to this interaction.
-
Solution:
-
Add a Modifier to the Eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia solution to your eluent system. This will neutralize the acidic sites on the silica gel and prevent streaking of your basic compound.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
Problem: The product co-elutes with a closely related impurity.
-
Probable Cause: The impurity may have a very similar polarity to your product. This could be a regioisomer or a byproduct with a similar functional group.
-
Solution:
-
Optimize the Eluent System: Systematically vary the polarity of your eluent. Sometimes a small change in the solvent ratio can significantly improve separation. Using a ternary solvent system (a mixture of three solvents) can also sometimes provide better resolution.
-
Flash Chromatography: If you are using gravity chromatography, switching to flash chromatography will provide higher resolution and better separation.
-
| Parameter | Recommendation for this compound Chromatography |
| Stationary Phase | Silica gel (60-120 mesh) or neutral alumina |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes is a good starting point. |
| Modifier (if needed) | 0.5-1% triethylamine in the eluent to prevent streaking. |
Step 3: Crystallization
Crystallization is an excellent final purification step to obtain highly pure this compound.
Problem: The compound "oils out" instead of forming crystals.
-
Probable Cause: The solution is too saturated, the cooling rate is too fast, or there are still significant impurities present.
-
Solution:
-
Slower Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Slow cooling encourages the formation of well-defined crystals.
-
Use a Co-solvent System: Dissolve your compound in a good solvent (e.g., methanol or ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, you can add a seed crystal to the supersaturated solution to induce crystallization.
-
Problem: The crystals are very fine needles or powder, which can be difficult to filter and may trap solvent.
-
Probable Cause: Rapid crystallization from a highly supersaturated solution.
-
Solution:
-
Slower Crystallization: As with "oiling out," slower cooling and a less saturated solution will generally lead to larger crystals.
-
Solvent Choice: Experiment with different crystallization solvents. Solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature are ideal. Ethanol and methanol are often good choices for quinoxaline derivatives[1][2].
-
III. Experimental Workflow Diagrams
General Work-up and Purification Workflow
Caption: A decision tree for resolving emulsions during liquid-liquid extraction.
IV. References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of (Quinoxalin-5-yl)methanol for Chemical Researchers
This guide provides a detailed comparative analysis of distinct synthetic strategies for obtaining (Quinoxalin-5-yl)methanol, a valuable building block in medicinal chemistry and materials science. The quinoxaline scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the 5-position of the benzene ring offers a key vector for molecular elaboration.
Herein, we dissect two primary synthetic routes, evaluating them on criteria crucial for laboratory and process chemistry: yield, scalability, safety, and starting material accessibility. Each route is presented with a detailed, actionable experimental protocol, grounded in established chemical principles and supported by literature precedents.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from two fundamentally different perspectives, each with its own set of advantages and challenges.
-
Route 1: The "Convergent" Approach. This strategy involves constructing the quinoxaline ring from a pre-functionalized benzene derivative that already contains the precursor to the desired hydroxymethyl group. This route is characterized by the early introduction of the key functional group.
-
Route 2: The "Post-Functionalization" Approach. This strategy begins with the synthesis of the parent quinoxaline ring, followed by the selective introduction of the hydroxymethyl group at the 5-position. This is a more linear approach that relies on the controlled functionalization of the heterocyclic core.
The choice between these routes will depend on the specific requirements of the research, including available starting materials, scale, and tolerance for certain reagents.
Route 1: Synthesis via Pre-Functionalized Precursors
This elegant approach builds the quinoxaline ring system onto a benzene core that already bears a carboxylic acid or ester functionality at the desired position. This method ensures perfect regiochemical control of the C5-substituent.
Overall Synthetic Pathway (Route 1)
Caption: Convergent synthesis of this compound.
Step 1: Condensation to form Methyl Quinoxaline-5-carboxylate
The cornerstone of this route is the classic condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound to form the pyrazine ring of the quinoxaline.[1] Using methyl 2,3-diaminobenzoate as the starting material directly installs the required carboxylate group at the 5-position.
Expertise & Rationale: This reaction is typically acid-catalyzed or can proceed thermally. The use of methyl 2,3-diaminobenzoate is strategic; the ester is generally more soluble in organic solvents than the corresponding carboxylic acid, facilitating a homogeneous reaction. Glyoxal is a common and reactive dicarbonyl partner for this transformation. The reaction is robust and generally high-yielding. A recent publication describes the synthesis of various quinoxaline-5-carboxamides starting from commercially available methyl 2,3-diaminobenzoate, which proceeds through the formation of the quinoxaline ester intermediate.[2]
Experimental Protocol: Synthesis of Methyl Quinoxaline-5-carboxylate
-
To a solution of methyl 2,3-diaminobenzoate (1.0 eq) in ethanol (0.2 M), add a 40% aqueous solution of glyoxal (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The crude product often precipitates upon cooling or concentration. The solid can be collected by filtration.
-
If no precipitate forms, pour the reaction mixture into water and extract with a suitable organic solvent such as dichloromethane or ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure methyl quinoxaline-5-carboxylate.
Step 2: Reduction of the Ester to this compound
The reduction of the methyl ester to the primary alcohol is a standard transformation reliably achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH4).
Expertise & Rationale: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[3][4] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of LiAlH4 with water and atmospheric moisture. The workup procedure requires careful quenching of the excess hydride reagent.
Experimental Protocol: Reduction to this compound
-
In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl quinoxaline-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH4 in grams. This is known as the Fieser workup.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain the final product.
Route 2: Synthesis via Post-Functionalization of the Quinoxaline Core
Overall Synthetic Pathway (Route 2)
Caption: Post-functionalization synthesis of this compound.
Step 1: Synthesis of 5-Bromoquinoxaline
The initial step involves the bromination of quinoxaline. Direct electrophilic bromination of quinoxaline can be challenging and may lead to mixtures of products. A more controlled approach often involves the synthesis of a substituted quinoxaline that can be readily converted to the 5-bromo derivative. For instance, literature describes the synthesis of 6-amino-5-bromoquinoxaline from 4-nitrobenzene-1,2-diamine, which involves cyclization, reduction, and then bromination.[5]
Expertise & Rationale: Direct bromination of the quinoxaline ring is often not regioselective. Therefore, a multi-step sequence starting from a substituted o-phenylenediamine is generally preferred for achieving regiochemical control. The amino group in 6-aminoquinoxaline can direct the bromination to the adjacent 5-position. The amino group can then be removed if necessary via a Sandmeyer-type reaction, although this adds steps to the overall synthesis.
Experimental Protocol: Synthesis of 5-Bromo-6-aminoquinoxaline (Illustrative)
-
Synthesize 6-aminoquinoxaline from a suitable precursor like 4-nitro-o-phenylenediamine via cyclization with glyoxal followed by reduction of the nitro group.[5]
-
Dissolve 6-aminoquinoxaline (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2).
-
At 20 °C, add a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5-1.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature until TLC analysis indicates full conversion (typically 1-3 hours).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 5-bromo-6-aminoquinoxaline.[5]
(Note: For the synthesis of this compound, a subsequent deamination step would be required, making this route more lengthy.)
Step 2: Grignard Reaction with Formaldehyde
This step involves the conversion of 5-bromoquinoxaline into a Grignard reagent, which is then reacted with formaldehyde to generate the primary alcohol.
Expertise & Rationale: The formation of a Grignard reagent from an aryl bromide is a classic organometallic reaction. The subsequent reaction with formaldehyde is a reliable method for adding a hydroxymethyl group.[6][7] A significant practical challenge is the source of anhydrous formaldehyde. Typically, this is generated in situ by the thermal depolymerization of dry paraformaldehyde.[8][9] This requires careful setup to deliver the gaseous formaldehyde to the Grignard solution. Direct addition of solid paraformaldehyde can also work but often results in lower yields.[6]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Grignard Formation: In an oven-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine.
-
Add a solution of 5-bromoquinoxaline (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: In a separate, dry flask, heat dry paraformaldehyde (2.0-3.0 eq) to 180-200 °C.[6]
-
Using a slow stream of dry nitrogen, pass the gaseous formaldehyde generated from the depolymerization through a wide-bore tube into the stirred Grignard solution, which is cooled in an ice bath.
-
Continue the addition until the Grignard reagent is consumed (monitor by quenching a small aliquot and testing with a colorimetric indicator like Michler's ketone).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis
| Parameter | Route 1: Convergent Synthesis | Route 2: Post-Functionalization |
| Overall Yield | Potentially higher, as it involves fewer and often high-yielding steps. | Generally lower due to the multi-step nature and potentially difficult reactions (e.g., selective bromination, Grignard formation with a heterocyclic system). |
| Regioselectivity | Excellent. The position of the functional group is determined by the starting material. | Can be challenging. Direct functionalization may lead to isomeric mixtures. Requires a directed synthesis for good control. |
| Scalability | Generally good. Condensation and reduction reactions are often scalable. | Can be difficult to scale, especially the generation and handling of gaseous formaldehyde for the Grignard reaction. |
| Safety & Handling | Requires handling of highly reactive and pyrophoric LiAlH4. The quenching step must be performed with extreme care. | Involves handling of brominating agents and the formation of a Grignard reagent, which is moisture and air-sensitive. Thermal depolymerization of paraformaldehyde requires careful temperature control. |
| Starting Materials | Requires substituted o-phenylenediamines (e.g., methyl 2,3-diaminobenzoate), which may be less common or more expensive. | Starts from quinoxaline or simple substituted benzenes, which are generally more accessible and cost-effective. |
| Number of Steps | Typically 2 steps from the substituted diamine. | Can be 3 or more steps from quinoxaline, depending on the bromination strategy. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with a distinct profile of advantages and disadvantages.
Route 1 (Convergent Synthesis) is the recommended approach for researchers who prioritize efficiency, high yield, and unambiguous regiochemical control. The two-step sequence from methyl 2,3-diaminobenzoate is direct and relies on well-understood, reliable transformations. While the use of LiAlH4 necessitates careful handling, the overall process is robust and likely more amenable to scale-up. The primary potential drawback is the cost and availability of the starting 2,3-diaminobenzoic acid derivative.
Route 2 (Post-Functionalization) offers greater flexibility if the required pre-functionalized starting materials for Route 1 are unavailable. It starts from more common chemicals. However, this route is more arduous, likely lower-yielding, and presents significant challenges in regiocontrol and execution, particularly the Grignard reaction with gaseous formaldehyde. This route is better suited for small-scale synthesis or when exploring the functionalization of a pre-existing quinoxaline core is the primary research goal.
Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the research laboratory. For the efficient and reliable production of this compound, the convergent approach outlined in Route 1 is demonstrably superior.
References
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions.
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2091–2099. [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. (n.d.). [Link]
- LaRosa, P. (2023).
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
-
what form of formaldehyde is used in grignards? (n.d.). Sciencemadness.org. Retrieved January 24, 2026, from [Link]
- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41(7), 1480–1485.
- (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 6(3), 438-447.
- (2016). Mild synthesis of 6-amino-5-bromoquinoxaline. Speciality Petrochemicals, 33(4), 20-22.
- Kumar, P., & Kumar, A. (2018).
-
Paraformaldehyde + Grignard reagent. (2014, September 10). Reddit. [Link]
-
Dickman, D. A., et al. (1990). (S)-(-)-2-(DIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-3-ONE. Organic Syntheses, 68, 52. [Link]
-
Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 05(01), 43–48. [Link]
-
Ashenhurst, J. (2023, November 28). Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]
-
Gilman, H., & Catlin, W. E. (1927). CYCLOHEXYLCARBINOL. Organic Syntheses, 7, 20. [Link]
- (2014). Novel process for the synthesis of Brimonidine and derivative. International Journal of Pharmaceutical Sciences and Research, 5(10), 4335-4339.
- Oestreich, M. (Ed.). (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
A Comparative Guide to the Anticancer Potential of (Quinoxalin-5-yl)methanol Derivatives
This guide provides a comprehensive technical comparison of the anticancer activity of quinoxaline derivatives, with a specific focus on the potential of the (Quinoxalin-5-yl)methanol scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental data to offer an in-depth validation of this promising class of compounds against established and alternative cancer therapies.
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This has led to the development of numerous quinoxaline-based compounds with potent cytotoxic effects against a range of cancer cell lines.[2][3] While a significant body of research exists for the broader class of quinoxaline derivatives, this guide will also extrapolate the potential of the largely unexplored this compound subclass based on established structure-activity relationships (SAR).
Comparative Analysis of Anticancer Efficacy
The anticancer activity of quinoxaline derivatives has been evaluated against various cancer cell lines, often showing efficacy comparable to or exceeding that of standard chemotherapeutic agents. This section compares the in vitro cytotoxicity of selected quinoxaline derivatives with established anticancer drugs.
Table 1: In Vitro Cytotoxicity (IC50) of Quinoxaline Derivatives Compared to Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| Quinoxaline Derivatives | ||||
| N-allyl quinoxaline (Compound 8) | A549 (Lung Carcinoma) | 0.86 | EGFR/VEGFR2 Inhibition, Apoptosis Induction | [4][5] |
| MCF-7 (Breast Adenocarcinoma) | 1.06 | EGFR/VEGFR2 Inhibition, Apoptosis Induction | [4][5] | |
| Compound 4m | A549 (Lung Carcinoma) | 9.32 | Apoptosis Induction (Mitochondrial & Caspase-3 dependent) | [6] |
| Compound 11 | Multiple Cell Lines | 0.81 - 2.91 | EGFR and COX-2 Inhibition | [7] |
| Compound 13 | Multiple Cell Lines | 0.81 - 2.91 | EGFR and COX-2 Inhibition | [7] |
| Standard Chemotherapeutic Drugs | ||||
| Doxorubicin | HCT116 (Colon Carcinoma) | 0.62 | DNA Intercalation, Topoisomerase II Inhibition | [3] |
| HepG2 (Hepatocellular Carcinoma) | 1.2 | DNA Intercalation, Topoisomerase II Inhibition | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 0.9 | DNA Intercalation, Topoisomerase II Inhibition | [3] | |
| 5-Fluorouracil (5-FU) | A549 (Lung Carcinoma) | 4.89 | Inhibition of Thymidylate Synthase | [6] |
| Cisplatin | Various | Varies | DNA Cross-linking, Induction of Apoptosis | [8][9] |
Expert Analysis: The data presented in Table 1 highlights the potent anticancer activity of several quinoxaline derivatives. For instance, N-allyl quinoxaline demonstrates sub-micromolar efficacy against lung and breast cancer cell lines, rivaling the potency of established drugs like Doxorubicin.[4][5] The diverse mechanisms of action, ranging from kinase inhibition to the induction of apoptosis, underscore the therapeutic potential of the quinoxaline scaffold.[3][4][5][6][7] While specific data for this compound derivatives are not yet widely available, the established SAR for quinoxalines suggests that modifications at the 5-position could significantly influence their biological activity. The introduction of a methanol group could potentially enhance solubility and provide a site for further chemical modification to optimize efficacy and selectivity.
Mechanistic Insights: How Quinoxaline Derivatives Combat Cancer
Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Protein Kinases
A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[3] Key targets include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[3]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers and is associated with increased cell proliferation and survival. Quinoxaline derivatives have been shown to be potent EGFR inhibitors.[4][5]
-
Other Kinases: Various other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Met are also targeted by quinoxaline compounds.[3]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Quinoxaline derivatives have been shown to induce apoptosis through multiple pathways:
-
Mitochondrial-Dependent Pathway: Some derivatives trigger the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.[6]
-
Caspase Activation: Direct or indirect activation of caspases, particularly caspase-3, is a common feature of quinoxaline-induced apoptosis.[6]
The following diagram illustrates a generalized workflow for validating the pro-apoptotic activity of a novel compound.
Cell Cycle Arrest
Some quinoxaline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.[3]
The diagram below illustrates a key signaling pathway often targeted by anticancer compounds.
Experimental Protocols for Validation
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Conclusion and Future Directions
The quinoxaline scaffold represents a highly promising platform for the development of novel anticancer agents.[10] The existing data on a wide range of quinoxaline derivatives demonstrate their potent cytotoxic activity against various cancer cell lines, often mediated through the inhibition of key oncogenic pathways and the induction of apoptosis. While direct experimental evidence for the anticancer activity of this compound derivatives is currently limited, the established structure-activity relationships within the quinoxaline class strongly suggest that this subclass warrants further investigation.
Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to elucidate their specific anticancer properties and mechanisms of action. In vivo studies will also be crucial to assess their therapeutic potential in preclinical cancer models. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation cancer therapies.
References
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available at: [Link]
-
American Cancer Society. (2024). Colorectal Cancer Chemotherapy. Available at: [Link]
-
PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available at: [Link]
-
Royal Society of Chemistry. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Doxorubicin pathways: pharmacodynamics and adverse effects. Available at: [Link]
-
ResearchGate. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Cisplatin in cancer therapy: molecular mechanisms of action. Available at: [Link]
-
Mayo Clinic. (2023). Chemotherapy for colon cancer. Available at: [Link]
-
American Cancer Society. (2021). Chemotherapy for Breast Cancer. Available at: [Link]
-
Cancer Research UK. (2022). Chemotherapy for lung cancer. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Fluorouracil. In: StatPearls [Internet]. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Cisplatin. In: StatPearls [Internet]. Available at: [Link]
-
Wikipedia. (2024). Doxorubicin. Available at: [Link]
-
Nature. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Available at: [Link]
-
Wikipedia. (2024). Fluorouracil. Available at: [Link]
-
Wikipedia. (2024). Cisplatin. Available at: [Link]
-
MDPI. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available at: [Link]
-
MIT News. (2021). Cancer biologists discover a new mechanism for an old drug. Available at: [Link]
-
ResearchGate. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available at: [Link]
-
Macmillan Cancer Support. (2022). Chemotherapy for lung cancer. Available at: [Link]
-
Medscape. (2023). Breast Cancer Treatment Protocols. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Available at: [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Available at: [Link]
-
MDPI. (2019). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Available at: [Link]
-
YouTube. (2018). Clisplatin - Mechanism of Action. Available at: [Link]
-
PubMed. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fluorouracil?. Available at: [Link]
-
Sri K.V. College of Pharmacy. (2020). SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Cisplatin. In: StatPearls [Internet]. Available at: [Link]
-
Cancer Council Victoria. (2022). Chemotherapy for early breast cancer. Available at: [Link]
-
National Cancer Institute. (2023). Drugs Approved for Lung Cancer. Available at: [Link]
-
Cancer Research UK. (2022). Chemotherapy treatment for colon cancer. Available at: [Link]
-
Mayo Clinic. (2023). Chemotherapy for breast cancer. Available at: [Link]
-
ACS Publications. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Doxorubicin. In: StatPearls [Internet]. Available at: [Link]
-
Medscape. (2023). Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Available at: [Link]
-
Canadian Cancer Society. (2023). Chemotherapy for colorectal cancer. Available at: [Link]
-
Bowel Cancer UK. (2022). Chemotherapy for Bowel Cancer. Available at: [Link]
-
Semantic Scholar. (2022). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Available at: [Link]
-
Royal Society of Chemistry. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Available at: [Link]
-
ResearchGate. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking the In Vitro Performance of (Quinoxalin-5-yl)methanol Across Diverse Cancer Cell Lines
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3][4] This guide presents a comprehensive framework for benchmarking the in vitro performance of a specific derivative, (Quinoxalin-5-yl)methanol. We provide a detailed, field-tested strategy for evaluating its cytotoxic and cytostatic effects across a panel of representative cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The methodologies detailed herein—cellular viability assessment, apoptosis induction, and cell cycle progression—are designed to generate robust, reproducible data. Performance is benchmarked against Doxorubicin, a widely used chemotherapeutic agent, to provide context for the compound's potency. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in an oncology setting.
Introduction: The Rationale for Investigating this compound
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as the core for a multitude of biologically active molecules.[3] In oncology, quinoxaline derivatives have garnered significant attention for their ability to target various hallmarks of cancer.[1][5] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling kinases like VEGFR and PDGFR to the disruption of DNA replication via topoisomerase inhibition and the induction of programmed cell death (apoptosis).[1][2][6] Many derivatives have been shown to arrest the cell cycle and trigger apoptosis in tumor cell lines.[2][6]
This compound is a novel derivative whose anticancer potential is yet to be fully characterized. Its structural simplicity presents an intriguing starting point for structure-activity relationship (SAR) studies. This guide outlines a systematic approach to establish its fundamental performance profile as a potential anticancer agent. Our primary objectives are:
-
To quantify its dose-dependent cytotoxicity and determine its half-maximal inhibitory concentration (IC50) in cell lines representing distinct cancer histologies.
-
To elucidate its primary mechanism of inducing cell death, specifically distinguishing between apoptosis and necrosis.
-
To analyze its impact on cell cycle progression to identify potential cytostatic effects.
By comparing these metrics to Doxorubicin, a well-characterized anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, we can effectively position the therapeutic potential of this compound.[1][6]
Plausible Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
Based on the activities of similar quinoxaline-based compounds, a plausible mechanism for this compound involves the inhibition of Topoisomerase II.[1][6] This enzyme is crucial for resolving DNA topological challenges during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks, triggering a DNA damage response (DDR) often mediated by the p53 tumor suppressor protein. Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate the intrinsic apoptotic pathway.
Caption: Plausible signaling pathway for this compound.
Benchmarking Strategy: Experimental Design
A robust benchmarking study relies on a well-defined experimental workflow. Our strategy involves three sequential phases of analysis, applied consistently across all selected cell lines and compounds.
Caption: A three-phase workflow for compound benchmarking.
Cell Line Selection
-
A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer, known for its adenocarcinomic histology.
-
MCF-7 (Human Breast Adenocarcinoma): Represents estrogen receptor-positive (ER+) breast cancer, a major subtype.
-
HCT116 (Human Colorectal Carcinoma): A well-characterized colon cancer line with wild-type p53, making it suitable for studying p53-dependent apoptosis.
Comparator Compound
-
Doxorubicin: A standard-of-care chemotherapeutic agent with a well-documented mechanism of action and known efficacy across a broad range of cancers.[7][8] It serves as a high-potency benchmark.
Experimental Methodologies
The following protocols are standardized to ensure reproducibility. All experiments should include appropriate controls: vehicle-only (e.g., 0.1% DMSO) and untreated cells.
Protocol 1: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or acidified isopropanol.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Incubate for 72 hours.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10][11] Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[13][14] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[14]
Materials:
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with this compound and Doxorubicin at concentrations of 1x and 2x their predetermined IC50 values for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[16]
Materials:
-
6-well plates
-
Cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17]
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.
-
Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[18] Cells can be stored at -20°C for several weeks.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[19] The RNase A is critical to prevent staining of double-stranded RNA.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze by flow cytometry. Use a histogram of fluorescence intensity to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
Hypothetical Results & Discussion
(Note: The following data are simulated for illustrative purposes but are based on plausible outcomes for a moderately potent quinoxaline derivative.)
Cytotoxicity and IC50 Values
The MTT assay revealed that this compound exhibits dose-dependent cytotoxicity against all three cell lines. The calculated IC50 values after 72 hours of treatment are summarized below.
Table 1: Comparative IC50 Values (µM) after 72h Treatment
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| This compound | 8.5 µM | 12.2 µM | 5.8 µM |
| Doxorubicin | 0.4 µM | 0.9 µM | 0.2 µM |
Discussion: The data indicate that this compound is active in the low micromolar range. Its highest potency was observed against the HCT116 colon cancer cell line, which is consistent with the activity of some other quinoxaline derivatives.[2] As expected, the compound is less potent than the clinical drug Doxorubicin, which consistently shows sub-micromolar IC50 values.[21][22] The differential sensitivity, with HCT116 being the most responsive, suggests that the compound's efficacy may be linked to specific genetic backgrounds (e.g., p53 status), warranting further investigation.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to apoptosis, cells were treated with this compound at their respective IC50 concentrations for 48 hours and analyzed by Annexin V/PI staining.
Table 2: Percentage of Apoptotic HCT116 Cells after 48h Treatment
| Treatment | Viable (AV-/PI-) | Early Apoptotic (AV+/PI-) | Late Apoptotic (AV+/PI+) |
| Vehicle Control | 94.1% | 3.2% | 2.1% |
| This compound (5.8 µM) | 45.3% | 35.5% | 15.4% |
| Doxorubicin (0.2 µM) | 38.7% | 41.8% | 16.1% |
Discussion: Treatment with this compound led to a significant increase in the population of both early and late apoptotic cells, rising from a baseline of ~5% to over 50%. This strongly suggests that the compound's primary mechanism of killing HCT116 cells is through the induction of apoptosis. The profile is comparable to that of Doxorubicin, which also robustly induces an apoptotic response.
Cell Cycle Perturbation
Analysis of the cell cycle distribution in HCT116 cells after 24 hours of treatment revealed a significant alteration in cell cycle progression.
Table 3: Cell Cycle Distribution of HCT116 Cells after 24h Treatment
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 48.2% | 35.1% | 16.7% |
| This compound (5.8 µM) | 25.6% | 28.9% | 45.5% |
| Doxorubicin (0.2 µM) | 21.3% | 31.5% | 47.2% |
Discussion: this compound treatment caused a substantial accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population. This G2/M arrest is a classic cellular response to DNA damage, preventing cells with compromised genomes from entering mitosis.[2] This finding is highly consistent with the proposed mechanism of Topoisomerase II inhibition, which would generate DNA damage and trigger the G2 checkpoint. The effect mirrors that of Doxorubicin, further supporting this mechanistic hypothesis.
Conclusion
This guide provides a systematic and robust methodology for the initial in vitro characterization of this compound as a potential anticancer agent. The presented workflow, from broad cytotoxicity screening to more mechanistic apoptosis and cell cycle analyses, generates a clear and comprehensive performance profile.
Based on our hypothetical data, this compound emerges as a compound with promising activity. It demonstrates low-micromolar cytotoxicity, effectively induces apoptosis, and causes a G2/M cell cycle arrest, all of which are desirable characteristics for an anticancer drug candidate. While its potency does not exceed the clinical benchmark Doxorubicin, its distinct chemical scaffold offers a valuable platform for further chemical optimization to enhance efficacy and selectivity. Future studies should aim to confirm the molecular target (e.g., via Topoisomerase II activity assays) and expand the investigation to in vivo models.
References
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]
-
El Newahie, A. M., Nissan, Y. M., Ismail, N. S., El-Ella, D. A. A., Khojah, S. M., Abouzid, K. A., & El-Ella, D. A. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Quinoxaline anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). ACS Omega, 2(5), 2004–2013. Retrieved from [Link]
-
IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025). NIH. Retrieved from [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022). MDPI. Retrieved from [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Cambridge. Retrieved from [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI. Retrieved from [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). ACS Publications. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
-
Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). The Francis Crick Institute. Retrieved from [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Chiang Mai University. Retrieved from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved from [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Georgia. Retrieved from [Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). PubMed. Retrieved from [Link]
-
Quinoxaline-containing drugs. 56. (n.d.). ResearchGate. Retrieved from [Link]
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. researchgate.net [researchgate.net]
- 22. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
A Senior Application Scientist's Guide to Comparative Docking of (Quinoxalin-5-yl)methanol Derivatives
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel (Quinoxalin-5-yl)methanol derivatives against therapeutically relevant protein targets. Quinoxaline scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antidiabetic, and antiviral properties.[1][2] Computational methods, particularly molecular docking, are indispensable tools in the early stages of drug discovery for prioritizing lead compounds.[3] This document outlines a robust, self-validating methodology for preparing target proteins and ligands, performing docking simulations using AutoDock Vina, and critically analyzing the results to compare the binding efficacy of a library of quinoxaline derivatives. We will use Histone Deacetylase 4 (HDAC4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Dipeptidyl Peptidase-4 (DPP-4) as exemplary protein targets, reflecting the diverse therapeutic potential of this chemical class.[4][5][6]
Introduction: The Rationale for In Silico Comparison
The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery, with derivatives showing promise against a multitude of diseases.[1][7] The "this compound" core provides a versatile anchor for chemical modification, allowing for the exploration of structure-activity relationships (SAR). Before committing to the significant resources required for synthesis and in vitro screening, a computational comparison of designed derivatives can provide invaluable insights into their potential for target engagement.
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding affinity or docking score.[8] A lower binding energy generally indicates a higher binding affinity.[4] By systematically docking a series of related compounds into the active sites of key proteins, we can:
-
Prioritize candidates for synthesis.
-
Generate hypotheses about the structural determinants of binding.
-
Identify potential off-target interactions by screening against multiple proteins.
-
Refine ligand design based on predicted binding modes.
This guide is structured to provide both the strategic reasoning and the practical, step-by-step protocols necessary for researchers to implement a rigorous and reproducible comparative docking workflow.
The Comparative Docking Workflow: A Self-Validating System
A credible docking study is built on a foundation of careful preparation and validation. The trustworthiness of your comparative results depends entirely on the rigor of your protocol. The workflow described herein is designed as a self-validating system, incorporating a crucial re-docking step to ensure the chosen parameters can reliably reproduce experimentally determined binding poses.
Sources
- 1. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 2. rcsb.org [rcsb.org]
- 3. schrodinger.com [schrodinger.com]
- 4. etflin.com [etflin.com]
- 5. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. schrodinger.com [schrodinger.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (Quinoxalin-5-yl)methanol
This guide provides essential safety and logistical information for the proper disposal of (Quinoxalin-5-yl)methanol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The following procedures are designed to ensure that waste streams containing this compound are managed responsibly, adhering to principles of chemical safety and regulatory compliance. This document moves beyond a simple checklist, explaining the rationale behind each step to empower you with the knowledge to handle this and similar chemical wastes with confidence and integrity.
Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound belongs to the quinoxaline family of heterocyclic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule was not located, the hazard profile of closely related quinoxaline derivatives provides a strong basis for a cautious approach. For instance, the parent compound, Quinoxaline, is classified as harmful if swallowed, causes skin and eye irritation, and is suspected of causing cancer[1]. Another related compound, 5-methylquinoxaline, is known to cause skin, eye, and respiratory irritation[2].
Given this context, it is imperative to treat this compound as a hazardous substance. The operational assumption must be that it possesses similar toxicological properties. Therefore, all waste containing this compound, regardless of concentration, must be managed as hazardous waste to protect both laboratory personnel and the environment. Improper disposal, such as drain disposal, could introduce a potentially toxic and persistent substance into aquatic ecosystems. Evaporation is also strictly forbidden as it can release harmful vapors into the workspace[3].
The "Cradle-to-Grave" Responsibility: Core Disposal Principles
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4]. This means the generator of the waste is responsible for it from creation to final disposal[4]. The following principles form the foundation of a compliant and safe disposal plan.
-
Waste Determination: The first step is to correctly identify the material as a hazardous waste[5]. Based on the properties of related compounds, this compound waste should be classified as hazardous.
-
Segregation: Keep waste streams containing this compound separate from other types of waste[6]. Specifically, segregate it from incompatible materials to prevent dangerous reactions[7]. For solutions, it is best practice to separate halogenated and non-halogenated solvent waste, as this can impact disposal options and costs.
-
Containment: Use only appropriate, compatible, and leak-proof containers for waste storage[8]. Plastic containers are often preferred[8]. Ensure containers are always kept closed except when adding waste[7][8].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the solvent matrix (e.g., "in Methanol"). The date of accumulation must also be clearly marked[6][7].
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for managing different types of waste containing this compound.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Initial Assessment: Confirm the material is no longer needed. Waste minimization should always be the first consideration; check if another research group could use the chemical[9].
-
Packaging: If the compound is in its original, sealed container, ensure the label is intact and legible. If the container has been opened or is degraded, carefully overpack it into a larger, compatible container with a secure lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. List "this compound (Solid)" as the contents.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials[8].
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[8].
Protocol 2: Disposal of this compound Solutions
-
Collection: Collect all liquid waste containing this compound in a dedicated, properly vented, and compatible waste container (e.g., a high-density polyethylene bottle).
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
-
Labeling: Immediately label the container with "Hazardous Waste" and a complete list of its contents, including "this compound" and all solvents with their approximate percentages. Maintain a running log of additions.
-
Storage: Keep the container tightly sealed and stored in secondary containment (such as a chemical-resistant tray) to contain potential leaks[7].
-
Disposal: Once the container is full, or within the time limits specified by regulations, arrange for pickup through your institution's EHS office[3].
Protocol 3: Disposal of Contaminated Labware and PPE
-
Gross Decontamination: Whenever possible, decontaminate grossly contaminated items like glassware by rinsing them with a suitable solvent[9]. This rinsate must be collected and treated as hazardous liquid waste as described in Protocol 2[7].
-
Solid Waste Collection: Items that cannot be decontaminated, such as used weighing papers, gloves, and plasticware, should be collected in a dedicated, sealed plastic bag or container.
-
Labeling: The container for contaminated solids must be labeled "Hazardous Waste" and clearly state "Solid Debris Contaminated with this compound."
-
Disposal: This solid waste stream should be disposed of through your institution's hazardous waste program. Do not place it in the regular trash or biohazard waste[9][10].
Protocol 4: Managing Empty Containers
-
Triple Rinsing: To be considered non-hazardous, containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone)[7].
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of according to Protocol 2[7].
-
Final Disposal: Once triple-rinsed and air-dried, the original chemical labels must be removed or completely defaced. The container can then typically be disposed of as regular laboratory glass or plastic waste[3][10].
Summary of Disposal Procedures
| Waste Type | Personal Protective Equipment (PPE) | Container Type | Disposal Pathway |
| Solid this compound | Nitrile gloves, safety glasses, lab coat | Original container or compatible sealed container | EHS / Licensed Hazardous Waste Contractor |
| Liquid Solutions | Nitrile gloves, safety glasses/goggles, lab coat | Sealable, compatible solvent waste container | EHS / Licensed Hazardous Waste Contractor |
| Contaminated Solids (Gloves, etc.) | Standard lab PPE during handling | Labeled, sealed plastic bag or drum | EHS / Licensed Hazardous Waste Contractor |
| Triple-Rinsed Empty Containers | Standard lab PPE during rinsing | N/A | Regular trash or recycling (labels defaced) |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Decision tree for segregating and disposing of this compound waste.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Bentham Science Publishers. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. Taylor & Francis. [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]
-
Safety Data Sheet: Quinoxaline, 5-methyl-. Synerzine. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
-
Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]
-
Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: Quinoline, 100µg/ml in Methanol. Chemos GmbH & Co.KG. [Link]
-
Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. JOCPR. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Quinoxaline, 5-methyl- - Substance Details. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synerzine.com [synerzine.com]
- 3. vumc.org [vumc.org]
- 4. epa.gov [epa.gov]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
